Jhdm-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H29N3O6 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C27H29N3O6/c31-25(14-15-26(32)33)30(35)17-4-3-16-28-18-20-10-12-21(13-11-20)19-36-27(34)29-24-9-5-7-22-6-1-2-8-23(22)24/h1-2,5-15,28,35H,3-4,16-19H2,(H,29,34)(H,32,33)/b15-14+ |
InChI Key |
FOJNYQXAAPCEPX-CCEZHUSRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)/C=C/C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)C=CC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Epigenetic Machinery: A Technical Guide to the Mechanism of Action of Jhdm-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the mechanism of action of Jhdm-IN-1, a small molecule inhibitor targeting a critical family of epigenetic regulators. By delving into its molecular interactions, downstream cellular effects, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for professionals in the fields of oncology, epigenetics, and drug discovery.
Core Mechanism: Inhibition of Jumonji C Domain-Containing Histone Demethylases
This compound functions as a competitive inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), a major class of enzymes responsible for removing methyl groups from histone proteins.[1][2][3][4] These enzymes play a pivotal role in regulating gene expression by altering chromatin structure. The catalytic activity of JHDMs is dependent on Fe(II) and α-ketoglutarate as cofactors, and many inhibitors, likely including this compound, act by mimicking the cofactor α-ketoglutarate.[5]
The inhibitory profile of this compound is not uniform across all JHDMs, demonstrating a degree of selectivity. Its primary targets are members of the JMJD2 subfamily, which are known to demethylate histone H3 at lysine 9 and lysine 36 (H3K9me3 and H3K36me3), marks generally associated with transcriptional repression and elongation, respectively.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified against a panel of JmjC domain-containing histone demethylases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Target Enzyme | IC50 (μM) |
| JMJD2C | 3.4 |
| JMJD2A | 4.3 |
| JMJD2E | 5.9 |
| PHF8 | 10 |
| JMJD3 | 43 |
Data compiled from multiple sources.[1][2][3][4]
This quantitative data highlights the preferential inhibition of the JMJD2 subfamily by this compound.
Signaling Pathways and Cellular Consequences
The inhibition of JHDMs by this compound triggers a cascade of downstream cellular events, primarily through the modulation of gene expression. By preventing the removal of methyl marks on histones, particularly H3K4me3, this compound can lead to the reactivation of tumor suppressor genes and alterations in cellular processes such as proliferation and differentiation.[6][7] The KDM5 family (a subset of JHDMs) are transcriptional co-repressors that specifically catalyze the removal of methylation from H3K4.[8] Inhibition of these enzymes can lead to an increase in H3K4me3 levels, a mark associated with actively transcribed genes.[5][7]
The following diagram illustrates the general signaling pathway affected by this compound.
Caption: Mechanism of this compound action on histone demethylation and cellular outcomes.
Increased expression of certain JHDMs, such as JHDM1D, has been linked to the suppression of tumor growth by down-regulating angiogenesis.[9] This suggests that the context-dependent inhibition of different JHDMs can have varied and complex effects on tumor biology.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Histone Demethylase Inhibition Assay (Biochemical)
This assay is fundamental to determining the IC50 values of this compound against specific JHDM enzymes.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of a purified recombinant JHDM.
Materials:
-
Recombinant human JHDM enzyme (e.g., JMJD2C)
-
Biotinylated histone H3 peptide substrate
-
AlphaLISA® anti-methyl histone antibody (specific to the methylation mark being investigated)
-
Streptavidin-coated donor beads
-
Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
This compound (in DMSO)
-
Fe(II) and α-ketoglutarate
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well microplate, add the JHDM enzyme, the histone peptide substrate, Fe(II), and α-ketoglutarate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA® acceptor beads and the streptavidin-coated donor beads.
-
Incubate the plate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro histone demethylase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of this compound to its target proteins within a cellular context.
Objective: To demonstrate that this compound engages with JHDMs in intact cells.
Materials:
-
Cultured cells expressing the target JHDM
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Antibodies for Western blotting
Procedure:
-
Treat cultured cells with either this compound or DMSO.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a defined period.
-
Lyse the cells to release the proteins.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction for the presence of the target JHDM using Western blotting.
-
The binding of this compound to the JHDM will stabilize the protein, leading to a higher melting temperature compared to the DMSO-treated control.
Western Blot Analysis of Histone Methylation
This assay is used to assess the downstream effect of this compound on global histone methylation levels within cells.
Objective: To measure the change in specific histone methylation marks following treatment with this compound.
Materials:
-
Cultured cells
-
This compound
-
Histone extraction buffer
-
Antibodies specific to various histone methylation marks (e.g., H3K4me3, H3K9me3)
-
Antibody against total histone H3 (as a loading control)
Procedure:
-
Treat cells with this compound or DMSO for a specified time.
-
Extract histones from the cell nuclei.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against specific histone methylation marks and total H3.
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the relative change in histone methylation levels. An increase in a specific methylation mark upon treatment indicates inhibition of the corresponding demethylase.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased expression of histone demethylase JHDM1D under nutrient starvation suppresses tumor growth via down-regulating angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
JHDM-IN-1: A Technical Guide to its Discovery and Development as a JmjC Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and biological characterization of JHDM-IN-1, a selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). This document details the quantitative inhibitory data, experimental methodologies, and relevant biological pathways associated with this compound.
Introduction to JmjC Histone Demethylases and this compound
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The methylation status of histone lysine residues is dynamically controlled by the opposing activities of histone methyltransferases and histone demethylases. The JmjC domain-containing histone demethylases are a large family of Fe(II) and α-ketoglutarate-dependent oxygenases that reverse lysine methylation, making them attractive targets for therapeutic intervention in various diseases, including cancer.
This compound (also referred to as Compound 1) was developed as a selective inhibitor to probe the cellular functions of this enzyme family. Its discovery provided a valuable chemical tool for studying the biological roles of JmjC demethylases.
Quantitative Inhibitor Profiling
The inhibitory activity of this compound was assessed against a panel of JmjC histone demethylases and other related enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against JmjC Histone Demethylases
| Target Enzyme | IC50 (μM) |
| JMJD2C | 3.4[1] |
| JMJD2A | 4.3[1][2] |
| JMJD2E | 5.9[1] |
| PHF8 | 10[1] |
| JMJD3 | 43[1] |
Table 2: In Vitro Inhibitory Activity of this compound against Other Enzymes
| Target Enzyme | IC50 (μM) |
| FIH | 22[1] |
| PHD3 | 31[1] |
| PHD1 | 54[1] |
| PHD2 | 83[1] |
| LSD1 | 620[1] |
Discovery and Development
This compound was identified through a structure-based design approach. The design strategy aimed to create a molecule that mimics the substrate of JmjC demethylases, thereby acting as a competitive inhibitor. A key feature of the inhibitor is a positively charged fragment designed to mimic the methylated lysine substrate, which was shown to be crucial for its inhibitory activity against JHDMs.[2]
Due to the high polarity of this compound, which results in poor cellular uptake, a methyl ester prodrug, referred to as methylstat (Compound 2), was synthesized to enhance cell permeability and facilitate cellular studies.[2]
Experimental Protocols
In Vitro Histone Demethylase Inhibition Assay (DELFIA)
The inhibitory potency of this compound against various JmjC histone demethylases was determined using a dissociation-enhanced lanthanide fluorescent immunoassay (DELFIA).
-
Enzyme Preparation: The catalytic domain of human JMJD2C (amino acids 1-420) was cloned and purified as a GST-fusion protein.[2] The activity of the purified enzyme in demethylating a synthetic histone H3 fragment peptide substrate (H3K9me3) was confirmed by electrospray time-of-flight (ESI-TOF) mass spectrometry.[2]
-
Assay Principle: The assay measures the demethylation of a biotinylated histone peptide substrate. The product of the enzymatic reaction is captured on a streptavidin-coated plate and detected using a specific primary antibody followed by a europium-labeled secondary antibody. The time-resolved fluorescence of europium is then measured.
-
Procedure:
-
The purified JHDM enzyme is incubated with the biotinylated histone peptide substrate and varying concentrations of this compound in an appropriate reaction buffer.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction mixture is transferred to a streptavidin-coated microplate to capture the biotinylated peptide.
-
A primary antibody specific for the demethylated histone mark is added, followed by a europium-labeled secondary antibody.
-
After washing steps, an enhancement solution is added to release the europium ions, and the time-resolved fluorescence is measured.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Growth Inhibition Assay
The effect of this compound on cell proliferation was evaluated using a standard cell viability assay.
-
Cell Line: The oesophageal carcinoma cell line KYSE150 was used for these studies.[2]
-
Procedure:
-
KYSE150 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of this compound (or its prodrug, methylstat) for a specified duration (e.g., 48 hours).[1]
-
Cell viability is assessed using a suitable method, such as the MTT or CellTiter-Glo assay.
-
The results are expressed as the percentage of cell growth inhibition relative to untreated control cells.
-
-
Results: this compound did not show significant growth inhibition in KYSE150 cells at concentrations up to 100 μM, likely due to its poor cell permeability.[1][2]
Signaling Pathways and Biological Context
JmjC histone demethylases are key regulators of the epigenetic landscape and are involved in a multitude of cellular signaling pathways. By removing methyl marks from histones, they can alter chromatin structure and modulate the expression of genes that are critical for cell proliferation, differentiation, and survival.
The inhibition of JmjC demethylases by this compound leads to the maintenance of histone methylation marks, such as H3K9me3, which are generally associated with transcriptional repression. This can, in turn, affect the expression of genes involved in various cancer-related pathways.
Conclusion
This compound is a valuable research tool for studying the biological functions of JmjC domain-containing histone demethylases. Its development through structure-based design and subsequent characterization have provided insights into the chemical inhibition of this important class of epigenetic regulators. While the parent compound has limitations in cellular systems due to its polarity, its prodrug, methylstat, enables the investigation of the cellular consequences of JmjC demethylase inhibition. Further development of more potent and cell-permeable inhibitors based on the this compound scaffold could lead to novel therapeutic agents for the treatment of cancer and other diseases driven by epigenetic dysregulation.
References
Jhdm-IN-1: A Technical Guide to Target Profile and Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitor Jhdm-IN-1, focusing on its target profile and corresponding IC50 values. Detailed methodologies for key experimental assays are provided, alongside visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and inhibitory characteristics.
Target Profile and IC50 Values of this compound
This compound is an inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). Its inhibitory activity has been characterized against a panel of JmjC demethylases and other related enzymes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%, are summarized in the table below.
| Target Enzyme | Target Family | IC50 (μM) |
| JMJD2C | JmjC Histone Demethylase | 3.4 |
| JMJD2A | JmjC Histone Demethylase | 4.3 |
| JMJD2E | JmjC Histone Demethylase | 5.9 |
| PHF8 | JmjC Histone Demethylase | 10 |
| JMJD3 | JmjC Histone Demethylase | 43 |
| FIH | 2-Oxoglutarate Dioxygenase | 22 |
| PHD1 | Prolyl Hydroxylase | 54 |
| PHD2 | Prolyl Hydroxylase | 83 |
| PHD3 | Prolyl Hydroxylase | 31 |
| LSD1 | Lysine-Specific Demethylase | 620 |
In addition to its enzymatic inhibition, this compound has been evaluated for its effect on cell growth. The GI50 value, the concentration that causes 50% growth inhibition, was determined in the KYSE-150 human esophageal cancer cell line.
| Cell Line | Assay Type | GI50 (μM) |
| KYSE-150 | MTT Assay | 5.1[1] |
Experimental Protocols for IC50 Determination
The IC50 values for this compound are typically determined using in vitro biochemical assays. While specific proprietary protocols may vary, the following represent standard methodologies for assessing the activity of JmjC histone demethylase inhibitors.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This assay is a highly sensitive, bead-based immunoassay that requires no wash steps.
Principle: A biotinylated histone peptide substrate is demethylated by the target enzyme. The demethylated product is then recognized by a specific antibody conjugated to an acceptor bead. Streptavidin-coated donor beads bind to the biotinylated peptide. Upon excitation, the donor beads generate singlet oxygen, which, if in close proximity, activates the acceptor beads, resulting in light emission. The signal is inversely proportional to the enzyme activity.
Generalized Protocol:
-
Enzyme Reaction: In a microplate, combine the JmjC histone demethylase enzyme, the biotinylated histone peptide substrate, co-factors (Fe(II) and 2-oxoglutarate), and varying concentrations of this compound. Incubate to allow the demethylation reaction to proceed.
-
Detection: Add a mixture of AlphaLISA acceptor beads conjugated to the anti-demethylated histone antibody and streptavidin-coated donor beads.
-
Incubation: Incubate the plate in the dark to allow for bead-antibody-substrate binding.
-
Signal Reading: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a fluorescence resonance energy transfer (FRET)-based technology that is well-suited for high-throughput screening.
Principle: A biotinylated histone peptide substrate is enzymatically demethylated. The reaction product is detected by a specific antibody labeled with a fluorescent donor (e.g., europium cryptate) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the donor and acceptor are in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. The HTRF signal is proportional to the amount of demethylated product.
Generalized Protocol:
-
Enzyme Reaction: In a microplate, incubate the JmjC histone demethylase with the biotinylated histone peptide substrate, co-factors, and a dilution series of this compound.
-
Detection: Stop the reaction and add the detection reagents, including the europium-labeled antibody and the streptavidin-XL665 conjugate.
-
Incubation: Incubate to allow for the formation of the detection complex.
-
Signal Reading: Read the time-resolved fluorescence signals at two different wavelengths (donor and acceptor emission) using an HTRF-compatible microplate reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value.
Formaldehyde Dehydrogenase (FDH) Coupled Assay
This is a continuous spectrophotometric or fluorometric assay that measures the production of formaldehyde, a byproduct of the JmjC demethylation reaction.
Principle: JmjC histone demethylases produce one molecule of formaldehyde for every methyl group removed from the histone substrate. The formaldehyde is then oxidized by formaldehyde dehydrogenase (FDH) in the presence of NAD+, leading to the production of NADH. The increase in NADH can be monitored by measuring the absorbance at 340 nm or by fluorescence.
Generalized Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a microplate containing the JmjC histone demethylase, the histone peptide substrate, co-factors, FDH, and NAD+.
-
Initiation: Add varying concentrations of this compound to the wells and initiate the reaction.
-
Kinetic Reading: Monitor the increase in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Determine the initial reaction rates from the kinetic curves. Plot the rates against the inhibitor concentrations to calculate the IC50 value.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving the targets of this compound and a generalized experimental workflow for IC50 determination.
References
An In-depth Technical Guide to the Specificity of Jumonji C Domain-Containing Histone Demethylase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the specificity of small molecule inhibitors against the Jumonji C (JmjC) domain-containing (JMJD) family of histone demethylases. While initial interest was specified for the inhibitor Jhdm-IN-1, publicly available data for this compound is limited. To fulfill the core requirements of an in-depth guide, this document will present the available data for this compound and use the extensively characterized pan-JMJD inhibitor, JIB-04, as a primary example to illustrate the principles of specificity profiling, experimental methodologies, and relevant biological pathways.
Introduction to the JMJD Family of Proteins
The Jumonji C (JmjC) domain-containing (JMJD) proteins are a large family of enzymes, with over 30 members in humans, that play a critical role in epigenetic regulation.[1] Most members of this family function as histone lysine demethylases (KDMs), removing methyl marks from histone tails, a process crucial for regulating chromatin structure and gene expression.[2][3] These enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases, which catalyze the demethylation of mono-, di-, and trimethylated lysine residues.[3]
Given their fundamental role in transcription, development, and cellular differentiation, the dysregulation of JMJD proteins has been implicated in numerous diseases, including cancer and inflammatory disorders.[1][2] This has made them attractive targets for therapeutic intervention. The development of potent and selective small molecule inhibitors is a key strategy for both probing the biological functions of these enzymes and for potential clinical applications.
Quantitative Data on Inhibitor Specificity
A critical aspect of inhibitor development is understanding its specificity across the entire enzyme family and against other related enzymes. An ideal inhibitor would target a specific JMJD protein or subfamily with high potency, minimizing off-target effects.
This compound: This compound is a known inhibitor of several JmjC domain-containing proteins. The available data shows its activity is most potent against the JMJD2 (KDM4) subfamily, with significantly less activity against JMJD3 (KDM6B).[4][5][6] It also demonstrates some inhibition of other 2-OG dependent oxygenases, such as FIH and PHD family members.[4]
Table 1: Specificity of this compound against JMJD Family and other 2-OG Oxygenases
| Target Protein | IC50 (µM) |
| JMJD2C (KDM4C) | 3.4 |
| JMJD2A (KDM4A) | 4.3 |
| JMJD2E (KDM4E) | 5.9 |
| PHF8 (KDM7B) | 10 |
| FIH | 22 |
| PHD3 | 31 |
| JMJD3 (KDM6B) | 43 |
| PHD1 | 54 |
| PHD2 | 83 |
| LSD1 (KDM1A)* | 620 |
Data sourced from MedChemExpress.[4] *Note: LSD1 is a FAD-dependent demethylase, not a JmjC enzyme, highlighting broad-panel screening.
JIB-04: In contrast, JIB-04 is characterized as a pan-JMJD inhibitor, demonstrating broad activity across multiple JMJD subfamilies at nanomolar concentrations.[7][8][9][10] It was identified through a cell-based screen and specifically inhibits the activity of the Jumonji family of histone demethylases in vitro and in vivo.[11] Importantly, JIB-04 shows high selectivity for JMJD enzymes over other 2-OG oxygenases like PHD2 and TET1, as well as other classes of histone modifying enzymes like histone deacetylases (HDACs).[7][8][12]
Table 2: Specificity of JIB-04 against the JMJD Family
| Target Protein | IC50 (nM) |
| JARID1A (KDM5A) | 230 |
| JMJD2E (KDM4E) | 340 |
| JMJD2B (KDM4B) | 435 |
| JMJD2A (KDM4A) | 445 |
| JMJD2D (KDM4D) | 290 |
| JMJD3 (KDM6B) | 855 |
| JMJD2C (KDM4C) | 1100 |
Data compiled from Tocris Bioscience, Cayman Chemical, and Selleck Chemicals.[7][8][9][10]
Table 3: Selectivity Profile of JIB-04 against Other Oxygenases
| Target Protein | IC50 |
| PHD2 | > 6 µM |
| TET1 | No Inhibition |
| LSD1 (KDM1A) | No Inhibition |
Data compiled from multiple sources.[8][10][12]
Experimental Protocols
The determination of inhibitor specificity and mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
This assay quantitatively measures the enzymatic activity of JMJD proteins by detecting the formaldehyde byproduct of the demethylation reaction.
Principle: The JmjC-mediated demethylation of a methylated histone peptide substrate produces one molecule of formaldehyde per methyl group removed. The formaldehyde is then oxidized by formaldehyde dehydrogenase (FDH) using NAD+ as a cofactor, which produces NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm and is directly proportional to the demethylase activity.
Detailed Protocol:
-
Reagents & Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid.
-
Enzyme: Recombinant human JMJD protein (e.g., JMJD2E, 100-200 ng per reaction).
-
Substrate: Trimethylated histone peptide (e.g., H3K9me3 peptide, 2-5 µM).
-
Coupling Enzymes & Cofactors: Formaldehyde Dehydrogenase (FDH, 0.5 units), NAD+ (0.5 mM).
-
Inhibitor: Test compound (e.g., JIB-04) dissolved in DMSO, serially diluted.
-
-
Procedure:
-
Add 50 µL of Assay Buffer to the wells of a 96-well UV-transparent plate.
-
Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 20 µL of a master mix containing the histone peptide substrate, NAD+, and FDH.
-
To initiate the reaction, add 29 µL of recombinant JMJD enzyme.
-
Immediately place the plate in a microplate reader capable of kinetic reads at 340 nm.
-
Measure the absorbance every 60 seconds for 20-30 minutes at 30°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (mOD/min).
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
This method assesses the ability of an inhibitor to alter the levels of specific histone methylation marks within cells.
Principle: Cells are treated with the inhibitor, which should block the activity of the target JMJD enzyme and lead to an accumulation of its histone substrate. Histones are then extracted, and the levels of a specific methylation mark (e.g., H3K9me3, H3K27me3) are quantified by immunoblotting with a modification-specific antibody.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor (e.g., JIB-04, 0.1 - 10 µM) or vehicle (DMSO) for 24-48 hours.
-
-
Histone Extraction:
-
Harvest cells by scraping and wash with ice-cold PBS containing 5 mM sodium butyrate (to inhibit HDACs).
-
Lyse the cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂) on ice.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet by acid extraction with 0.2 M H₂SO₄ overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend the pellet in water.
-
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the histone mark of interest (e.g., anti-H3K9me3, anti-H3K27me3).
-
Use an antibody against a total histone (e.g., anti-H3) as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the methylation mark signal to the total H3 signal.
-
Compare the normalized values across different treatment conditions.
-
Visualizations: Pathways and Workflows
JMJD3 (KDM6B) is a key regulator of inflammatory gene expression. It is induced by the NF-κB signaling pathway and acts to remove the repressive H3K27me3 mark from the promoters of inflammatory genes, thereby activating their transcription.
Caption: Role of JMJD3 in the NF-κB inflammatory signaling pathway.
The characterization of a novel JMJD inhibitor follows a logical progression from initial biochemical validation to complex cellular and in vivo models.
Caption: Workflow for JMJD inhibitor characterization.
The human JMJD family can be organized into several subfamilies based on sequence homology and substrate specificity. Understanding these relationships is key to interpreting inhibitor selectivity data.
Caption: Major subfamilies of the JMJD histone demethylases.
References
- 1. IOX1, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. JIB 04 |Jumonji histone demethylase inhibitor | Hello Bio [hellobio.com]
- 11. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of JmjC Domain-Containing Enzymes in Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of gene expression is orchestrated by a complex interplay of regulatory elements, with histone modifications taking center stage. Among the key players in this epigenetic symphony are the Jumonji C (JmjC) domain-containing enzymes, a large family of histone demethylases that dynamically regulate the methylation status of histones, thereby influencing chromatin structure and gene transcription. This technical guide provides an in-depth exploration of the core functions of JmjC enzymes in gene regulation, offering insights into their mechanisms, involvement in signaling pathways, and the experimental methodologies used to study them.
Core Principles of JmjC Enzyme Function
JmjC domain-containing proteins are a diverse superfamily of enzymes characterized by the presence of a conserved JmjC domain, an evolutionarily conserved β-barrel structure.[1] The majority of these enzymes function as histone lysine demethylases (KDMs), catalyzing the removal of methyl groups from lysine residues on histone tails.[2]
Mechanism of Action: JmjC demethylases are Fe(II) and α-ketoglutarate (αKG)-dependent oxygenases.[3][4] The demethylation reaction occurs via a hydroxylation reaction where αKG, oxygen, and Fe(II) are utilized to produce succinate and CO2.[3] This process results in an unstable hemiaminal intermediate, which then breaks down to release formaldehyde and the demethylated histone product.[3] Unlike the LSD family of demethylases, JmjC enzymes can remove mono-, di-, and tri-methylation marks from lysine residues.[5]
Classification and Substrate Specificity: The human genome encodes over 30 JmjC domain-containing proteins, which are categorized into several subfamilies based on sequence homology and domain architecture.[4][6] Each subfamily exhibits distinct substrate specificity, targeting different histone lysine residues and methylation states. This specificity is crucial for their diverse roles in regulating gene expression.
Quantitative Insights into JmjC Enzyme Activity and Inhibition
The following tables summarize key quantitative data related to the catalytic activity of select JmjC enzymes and the potency of their inhibitors. This information is critical for understanding their biological function and for the development of targeted therapeutics.
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (μM⁻¹min⁻¹) | Reference(s) |
| KDM5B | H3K4me3 peptide | 4 | 2.0 | 0.5 | [7] |
| KDM5B | 2-oxoglutarate | 9 | 1.9 | 0.21 | [7] |
| ccKDM5B | H3(1-15)K4me3 peptide | 0.5 | N/A | N/A | [8] |
| KDM6A | H3K27me3 peptide | N/A | N/A | N/A | [9] |
| KDM6B | H3K27me3 peptide | N/A | N/A | N/A | [9] |
Table 1: Kinetic Parameters of Selected JmjC Domain-Containing Enzymes. N/A indicates that the specific value was not provided in the cited sources.
| Inhibitor | Target Enzyme(s) | IC_50_ | Assay Type | Reference(s) |
| JIB-04 | KDM4A-E, KDM5A | KDM4A-E: 290–1100 nM; KDM5A: 230 nM | ELISA | [10] |
| QC-6352 | KDM4A, KDM4B, KDM4C, KDM4D | 104 nM, 56 nM, 35 nM, 104 nM | N/A | [11] |
| Compound 12 | KDM4B, KDM5B | 31 nM, 23 nM | AlphaScreen | [10] |
| Compound 28 | KDM4D | 23 nM | AlphaLISA | [10] |
| IOX1 | Broad-spectrum 2OG oxygenase inhibitor | 0.2 μM (in vitro), 87 μM (in cells) | N/A | [2] |
| 2,4-PDCA | JMJD2A, KDM5B, KDM6A | JMJD2A: 1.4 μM; KDM5B: 3 μM | N/A | [4] |
| GSK-J1 | KDM6A/B | N/A | N/A | [4] |
| YUKA1 | KDM5A | 2.66 μM | N/A | [4] |
| Toxoflavin | KDM4A | N/A | N/A | [4] |
Table 2: Inhibitor Potency (IC_50_) against JmjC Domain-Containing Enzymes. N/A indicates that the specific value was not provided in the cited sources.
JmjC Enzymes in Cellular Signaling and Disease
JmjC enzymes are integral components of various signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
p53 Signaling Pathway: Several JmjC proteins interact with and regulate the tumor suppressor p53. For instance, JMJD5 interacts with the p53 DNA-binding domain and negatively regulates its activity, impacting the expression of p53 downstream targets involved in cell cycle control and DNA repair.[12][13] JMJD3 (KDM6B) is recruited to p53-bound promoters and enhancers in a p53-dependent manner, suggesting a role in p53-mediated transcriptional regulation.[14] Furthermore, JMJD6 has been shown to hydroxylate p53 at lysine 382, antagonizing its acetylation and repressing its transcriptional activity.[15]
NF-κB Signaling Pathway: The NF-κB signaling pathway, a key regulator of inflammation, is also modulated by JmjC enzymes. The activated NF-κB-JMJD3 signaling axis can enhance the expression of NF-κB-related inflammatory genes by demethylating H3K27me3 at their promoters.[16]
Role in Cancer: The aberrant expression and activity of JmjC enzymes are frequently observed in various cancers. They can act as either oncogenes or tumor suppressors depending on the cellular context.[5][17] For example, KDM4A is overexpressed in several cancers and promotes tumorigenesis, while KDM2A can have a tumor-suppressive role in myeloid leukemias.[2][17] Their involvement in cancer has made them attractive targets for drug development.[9]
Signaling Pathway Diagram: JmjC Enzyme Regulation of p53
Caption: Regulation of the p53 signaling pathway by JmjC domain-containing enzymes.
Experimental Protocols for Studying JmjC Enzymes
A variety of in vitro and in vivo techniques are employed to investigate the function of JmjC enzymes. Below are detailed methodologies for key experiments.
In Vitro Histone Demethylase Assay
This protocol describes a general method for measuring the enzymatic activity of a JmjC histone demethylase in vitro.[3][18]
Materials:
-
Recombinant JmjC enzyme
-
Methylated histone substrate (e.g., biotinylated H3K4me3 peptide)
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20
-
Detection reagents (specific to the chosen detection method)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the JmjC enzyme in Assay Buffer.
-
Add 5 µL of the enzyme dilutions to the wells of a 384-well plate.
-
Initiate the reaction by adding 5 µL of the methylated histone substrate (e.g., 100 nM final concentration) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the demethylated product using one of the following methods:
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Add a mixture of AlphaLISA Acceptor beads conjugated to an antibody specific for the demethylated product and Streptavidin-coated Donor beads.[19][20] The proximity of the beads upon binding to the biotinylated substrate results in a chemiluminescent signal.
-
Mass Spectrometry: Terminate the reaction and analyze the reaction mixture by mass spectrometry to quantify the demethylated peptide.[21][22]
-
Radioactivity-based assay: Use a ³H-labeled methylated histone substrate and measure the release of radiolabeled formaldehyde.[3]
-
Antibody-based detection (Western Blot or ELISA): Use an antibody specific to the demethylated histone mark to detect the product.[3]
-
Experimental Workflow: In Vitro Histone Demethylase Assay (AlphaLISA)
Caption: Workflow for an in vitro histone demethylase assay using AlphaLISA detection.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide localization of histone modifications and JmjC enzymes.[6][23]
Materials:
-
Cells or tissue of interest
-
Formaldehyde (for cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
Specific antibody against the JmjC enzyme or the histone modification of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, and purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of the protein of interest or the location of the histone modification.
Experimental Workflow: ChIP-seq for Histone Modifications
Caption: A streamlined workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Mass Spectrometry for Histone Modification Analysis
Mass spectrometry (MS) is the gold standard for the comprehensive and quantitative analysis of histone post-translational modifications (PTMs).[22][24]
Procedure Overview:
-
Histone Extraction: Isolate histones from cell nuclei.
-
Protein Digestion: Digest the histones into smaller peptides using a protease like trypsin. To facilitate analysis of the lysine-rich histone tails, chemical derivatization (e.g., propionylation) is often performed before and after digestion to block lysine residues from cleavage and improve chromatographic properties.[5][22]
-
Liquid Chromatography (LC)-MS/MS: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify the peptides and their modifications based on their mass-to-charge ratio and fragmentation patterns. Quantify the relative abundance of different PTMs.
Conclusion and Future Directions
JmjC domain-containing enzymes are critical regulators of the epigenetic landscape, playing essential roles in a wide array of biological processes and disease states. Their ability to dynamically reverse histone methylation provides a crucial layer of control over gene expression. The development of potent and specific inhibitors for these enzymes holds significant promise for novel therapeutic interventions, particularly in oncology.
Future research will likely focus on further elucidating the substrate specificity and regulatory mechanisms of individual JmjC enzymes, exploring their non-histone substrates and catalysis-independent functions, and developing the next generation of highly selective inhibitors for clinical applications. The continued application of advanced experimental techniques, such as high-resolution mass spectrometry and single-cell ChIP-seq, will undoubtedly provide deeper insights into the complex world of JmjC-mediated gene regulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Studies of H3K4me3 demethylation by KDM5B/Jarid1B/PLU1 reveals strong substrate recognition in vitro and identifies 2,4-pyridine-dicarboxylic acid as an in vitro and in cell inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalysis by KDM6 Histone Demethylases – A Synergy between the Non-Heme Iron(II) Center, Second Coordination Sphere, and Long-Range Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 12. JMJD5 interacts with p53 and negatively regulates p53 function in control of cell cycle and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jmjd5 functions as a regulator of p53 signaling during mouse embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Histone Lysine Demethylase JMJD3/KDM6B Is Recruited to p53 Bound Promoters and Enhancer Elements in a p53 Dependent Manner | PLOS One [journals.plos.org]
- 15. JMJD6 promotes colon carcinogenesis through negative regulation of p53 by hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Jumonji C Demethylases in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. In Vitro Enzyme Assays for JmjC-Domain-Containing Lysine Histone Demethylases (JmjC-KDMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Effects of GSK-J4 on Global Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of GSK-J4, a potent and cell-permeable inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase (KDM) family, on global histone methylation. GSK-J4 is a widely used chemical probe to investigate the role of H3K27me3 demethylases in various biological processes.
Core Mechanism of Action
GSK-J4 is the ethyl ester prodrug of GSK-J1.[1] It is rapidly hydrolyzed by cellular esterases to its active form, which primarily targets the KDM6 subfamily of histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A).[2][3] These enzymes are responsible for removing methyl groups from trimethylated and dimethylated lysine 27 on histone H3 (H3K27me3/me2), a mark predominantly associated with transcriptional repression. By inhibiting these demethylases, GSK-J4 leads to an increase in global H3K27me3 levels, thereby reinforcing the repressive state of target gene promoters.[3][4]
Quantitative Data: Inhibitory Activity of GSK-J4
The inhibitory potency of GSK-J4 has been quantified across various enzymatic and cell-based assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | Assay Type | IC50 (µM) | Reference |
| KDM6B (JMJD3) | AlphaLISA | 8.6 | [5] |
| KDM6A (UTX) | AlphaLISA | 6.6 | [5] |
| KDM5B | Cell-based | Similar to KDM6B | [5][6] |
| KDM4C | Cell-based | Similar to KDM6B | [5][6] |
| Cellular Process/Cell Line | Assay Type | IC50 (µM) | Reference |
| TNF-α Production (Human Macrophages) | Cytokine Release Assay | 9 | [1][2][7] |
| Y79 Retinoblastoma Cells | Cell Viability (48h) | 0.68 | [8] |
| WERI-Rb1 Retinoblastoma Cells | Cell Viability (48h) | 2.15 | [8] |
Effects on Global and Locus-Specific Histone Methylation
The primary and most consistently reported effect of GSK-J4 is the increase in global levels of H3K27me3. However, its impact on other histone marks can be context-dependent.
| Histone Mark | Effect | Cellular Context | Reference |
| H3K27me3 | Increase | General, Differentiating Embryoid Bodies, AML cells | [3][4][9][10][11] |
| H3K27me1 | Decrease | Prostate Cancer Cells | [12] |
| H3K4me3 | Increase | Promoters of raldh1 and raldh3 in Dendritic Cells | [13] |
| H3K27me3 | Decrease | Promoters of specific genes in some Prostate Cancer Xenografts | [14] |
Signaling Pathways Modulated by GSK-J4
GSK-J4 treatment influences several critical signaling pathways, primarily through the epigenetic regulation of key pathway components.
Caption: GSK-J4 inhibits KDM6A/B, leading to increased H3K27me3 and altered gene expression, which in turn modulates multiple signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study the effects of GSK-J4.
Cell Culture and GSK-J4 Treatment
-
Cell Lines: Various cell lines are used, including cancer cell lines (e.g., retinoblastoma, prostate cancer, acute myeloid leukemia) and primary cells (e.g., human macrophages).[4][8][15]
-
Reagent Preparation: GSK-J4 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).[8] Final concentrations for cell treatment range from the low micromolar (e.g., 0.2 µM) to higher micromolar (e.g., 30 µM) range, depending on the cell type and experimental endpoint.
-
Treatment Protocol: Cells are seeded and allowed to adhere or stabilize. The culture medium is then replaced with fresh medium containing the desired concentration of GSK-J4 or a vehicle control (equal volume of DMSO). Incubation times vary from a few hours to several days (e.g., 24, 48, 72 hours).[8][12]
Western Blot Analysis for Global Histone Methylation
This protocol is used to quantify changes in total histone methylation levels.
-
Histone Extraction: Following GSK-J4 treatment, cells are harvested and histones are extracted using an acid extraction protocol or a commercial kit.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the histone mark of interest (e.g., anti-H3K27me3, anti-H3K27me1) and a loading control (e.g., anti-total Histone H3).[11][12]
-
Detection: After incubation with a corresponding secondary antibody (e.g., HRP-conjugated), the signal is detected using a chemiluminescent substrate.
-
Quantification: Densitometry analysis is performed to quantify the level of the specific histone modification relative to the total histone H3 level.[11]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the enrichment of a specific histone mark at a particular genomic locus (e.g., a gene promoter).
-
Cross-linking: Cells treated with GSK-J4 are fixed with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the histone mark of interest (e.g., anti-H3K27me3) or a control IgG.[15][16]
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.
-
Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the gene promoter of interest to quantify the enrichment of the histone mark.[16]
Caption: A typical experimental workflow to assess the impact of GSK-J4 on histone methylation and cellular function.
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GSK J4 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 8. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Jhdm-IN-1 in Cancer Epigenetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epigenetic landscape of cancer is a burgeoning field of research, offering novel therapeutic avenues that target the machinery of gene regulation rather than the genetic code itself. Among the key players in this landscape are histone demethylases, enzymes that dynamically regulate gene expression by removing methyl groups from histone proteins. The Jumonji C (JmjC) domain-containing histone demethylases (JHDMs) have emerged as a critical family of enzymes in this process, with their dysregulation being implicated in the progression of numerous cancers. This technical guide provides an in-depth overview of Jhdm-IN-1, a small molecule inhibitor of the JHDM family, and its significance in cancer epigenetics research.
Core Concept: Inhibition of JHDM and its Impact on Cancer
JHDM enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases that catalyze the demethylation of lysine residues on histones.[1] Different JHDM subfamilies exhibit specificity for different lysine residues and methylation states. For instance, members of the JMJD2 subfamily are known to demethylate di- and trimethylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). These histone marks are crucial for regulating chromatin structure and gene expression. H3K9me3 is a hallmark of condensed, transcriptionally silent heterochromatin, while H3K36me3 is associated with actively transcribed gene bodies.
In many cancers, the overexpression of certain JHDMs leads to the aberrant removal of repressive histone marks from oncogenes, promoting their transcription and driving tumor growth. Conversely, they can also remove activating marks from tumor suppressor genes, leading to their silencing. Therefore, inhibiting JHDM activity with small molecules like this compound presents a promising therapeutic strategy to reprogram the cancer epigenome and restore normal gene expression patterns.
Quantitative Data for this compound
This compound, also known as Compound 1, has been characterized as a potent inhibitor of several JmjC domain-containing enzymes. The following tables summarize its inhibitory activity (IC50 values), providing a clear comparison of its potency against various targets.
Table 1: Inhibitory Activity of this compound against JHDM Family Members
| Target Enzyme | IC50 (μM) |
| JMJD2C | 3.4 |
| JMJD2A | 4.3 |
| JMJD2E | 5.9 |
| PHF8 | 10 |
| JMJD3 | 43 |
Table 2: Inhibitory Activity of this compound against Other Dioxygenases and LSD1
| Target Enzyme | IC50 (μM) |
| FIH | 22 |
| PHD1 | 54 |
| PHD2 | 83 |
| PHD3 | 31 |
| LSD1 | 620 |
Data compiled from publicly available sources.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of JHDM enzymes, leading to an increase in the methylation levels of their respective histone substrates. This alteration in the histone code can reactivate silenced tumor suppressor genes and repress the expression of oncogenes. The following diagram illustrates the general signaling pathway affected by this compound.
References
Unveiling GSK-J1 and GSK-J4: Potent Inhibitors of Jumonji Domain-Containing Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Chemical Properties, Structure, and Mechanism of Action of Key JHDM Inhibitors.
While a specific molecule denoted as "Jhdm-IN-1" is not prominently documented in publicly available scientific literature, a critical class of inhibitors for Jumonji domain-containing histone demethylases (JHDMs) is represented by GSK-J1 and its cell-permeable prodrug, GSK-J4. This guide provides an in-depth overview of the chemical properties, structure, and biological activity of these widely studied research compounds, which are instrumental in investigating the therapeutic potential of targeting histone demethylation.
Chemical Properties and Structure
GSK-J1 is a potent and selective inhibitor of the KDM6 subfamily of H3K27 histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] Due to its polar carboxylate group, GSK-J1 has limited cell permeability. To overcome this, GSK-J4, an ethyl ester derivative, was developed.[4] GSK-J4 readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[4]
Below is a summary of the key chemical properties of GSK-J1 and GSK-J4.
| Property | GSK-J1 | GSK-J4 |
| IUPAC Name | 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid | Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate |
| Molecular Formula | C₂₂H₂₃N₅O₂ | C₂₄H₂₇N₅O₂ |
| Molecular Weight | 389.45 g/mol [2] | 417.50 g/mol [5] |
| CAS Number | 1373422-53-7[2] | 1373423-53-0[5] |
| Appearance | Solid[3] | Crystalline solid[4] or semisolid |
| Solubility | Soluble in DMSO and ethanol[2] | Soluble in DMSO and ethanol[5] |
| SMILES | O=C(O)CCNC1=NC(N2CCC3=CC=CC=C3C2)=NC(C4=CC=CC=N4)=C1 | CCOC(=O)CCNC1=NC(N2CCC3=CC=CC=C3C2)=NC(C4=CC=CC=N4)=C1 |
Biological Activity and Inhibitory Profile
GSK-J1 acts as a competitive inhibitor with respect to the co-substrate α-ketoglutarate.[6] It occupies the active site of the JmjC domain, thereby preventing the demethylation of histone H3 at lysine 27 (H3K27).[6] The inhibitory activity of GSK-J1 and its prodrug GSK-J4 has been characterized in various assays.
| Inhibitor | Target | IC₅₀ | Assay Type |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM[1][3][6] | Cell-free |
| GSK-J1 | UTX (KDM6A) | 53 nM[2] | Cell-free |
| GSK-J1 | KDM5B | 170 nM[2] | Cell-free |
| GSK-J1 | KDM5C | 550 nM[2] | Cell-free |
| GSK-J1 | KDM5A | 6,800 nM[2] | Cell-free |
| GSK-J4 | TNF-α production | 9 µM[7][8] | In primary human macrophages |
Experimental Protocols
In Vitro Histone Demethylase Inhibition Assay (AlphaScreen)
A common method to determine the in vitro potency of JHDM inhibitors is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). The following provides a generalized protocol based on published studies:
-
Reaction Setup: The demethylase reaction is typically performed in a buffer containing HEPES, a salt (e.g., KCl), and co-factors such as Fe(II) and ascorbate.
-
Enzyme and Substrate: A purified recombinant JHDM enzyme (e.g., JMJD3) is incubated with a biotinylated histone H3 peptide substrate containing the trimethylated lysine of interest (e.g., H3K27me3).
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., GSK-J1) are added to the reaction mixture.
-
Initiation of Demethylation: The reaction is initiated by the addition of the co-substrate, α-ketoglutarate.
-
Detection: After a defined incubation period, the reaction is stopped, and AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product (e.g., H3K27me2) and streptavidin-coated donor beads are added. In the presence of the demethylated product, the beads are brought into proximity, generating a chemiluminescent signal that is measured. The IC₅₀ value is calculated from the dose-response curve.
Cellular Assay for TNF-α Production
To assess the cellular activity of JHDM inhibitors, the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in primary human macrophages is a widely used assay.[8]
-
Cell Culture: Primary human macrophages are cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., GSK-J4) for a specified period.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and TNF-α production.
-
Quantification of TNF-α: After an incubation period, the cell culture supernatant is collected, and the concentration of TNF-α is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of TNF-α inhibition against the inhibitor concentration.
Mechanism of Action and Signaling Pathway
GSK-J1/J4 exerts its biological effects by inhibiting the demethylase activity of JMJD3 and UTX. This leads to an increase in the levels of H3K27me3, a histone mark associated with transcriptional repression. The inhibition of JHDM activity can modulate the expression of genes involved in inflammation, cell differentiation, and cancer progression.[9][10]
Figure 1: Mechanism of action of GSK-J4.
The diagram above illustrates the workflow of GSK-J4's action. The prodrug enters the cell and is converted to the active inhibitor GSK-J1. GSK-J1 then inhibits the histone demethylases JMJD3 and UTX, leading to an accumulation of the repressive H3K27me3 mark and subsequent repression of target gene transcription.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK J4 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 9. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
Jhdm-IN-1 supplier and purchasing information for research
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing Jhdm-IN-1, a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). This document provides in-depth information on sourcing and purchasing this compound, its biochemical properties, detailed experimental protocols, and the key signaling pathways it modulates.
Supplier and Purchasing Information
This compound is commercially available from a variety of reputable suppliers catering to the research community. When purchasing, it is crucial to consider the purity of the compound, which is typically offered at ≥98% or higher, to ensure experimental reproducibility. The compound is usually supplied as a solid and should be stored at -20°C for long-term stability. For experimental use, it is often dissolved in dimethyl sulfoxide (DMSO).
Below is a summary of purchasing information from prominent suppliers. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| MedchemExpress | 1310809-17-6 | C₂₇H₂₉N₃O₆ | 491.54 | >98% |
| GlpBio | 1310809-17-6 | C₂₇H₂₉N₃O₆ | 491.54 | >97% |
| Selleck Chemicals | 1310809-17-6 | C₂₇H₂₉N₃O₆ | 491.54 | >99% |
| Cayman Chemical | 1310809-17-6 | C₂₇H₂₉N₃O₆ | 491.54 | ≥98% |
| Adooq Bioscience | 1310809-17-6 | C₂₇H₂₉N₃O₆ | 491.54 | >98% |
| Apexbt | 1310809-17-6 | C₂₇H₂₉N₃O₆ | 491.54 | >98% |
| Tocris Bioscience | 1310809-17-6 | C₂₇H₂₉N₃O₆ | 491.54 | >98% |
Biochemical Activity and Target Profile
This compound is a broad-spectrum inhibitor of the JmjC domain-containing histone demethylase family. Its inhibitory activity has been characterized against several members of this family, with varying potencies. The half-maximal inhibitory concentration (IC50) values are crucial for designing experiments and interpreting results.
| Target Demethylase | IC50 (μM) |
| JMJD2C | 3.4[1] |
| JMJD2A | 4.3[1] |
| JMJD2E | 5.9[1] |
| PHF8 | 10[1] |
| JMJD3 | 43[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Histone Demethylase Inhibition Assay
This protocol outlines a general method to determine the inhibitory activity of this compound against a specific JmjC domain-containing histone demethylase. This assay can be adapted for various detection methods, including those based on the detection of formaldehyde, a byproduct of the demethylation reaction, or antibody-based detection of the demethylated histone substrate (e.g., AlphaLISA).[1][2][3]
Materials:
-
Recombinant human JMJD2A, JMJD2C, JMJD3, or PHF8 enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3, H3K36me3)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.01% Tween-20)
-
Detection reagents (e.g., formaldehyde detection reagent, or AlphaLISA acceptor beads and streptavidin-donor beads)
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the recombinant histone demethylase enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the biotinylated histone peptide substrate.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and proceed with the chosen detection method:
-
Formaldehyde Detection: Add the formaldehyde detection reagent and measure the fluorescence or absorbance according to the manufacturer's instructions.
-
AlphaLISA: Add AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated histone mark, followed by streptavidin-donor beads. Read the signal on a compatible plate reader.
-
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines, such as the KYSE-150 esophageal squamous cell carcinoma line.
Materials:
-
KYSE-150 cells (or other cancer cell lines of interest)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Signaling Pathways and Mechanisms of Action
This compound exerts its cellular effects by inhibiting histone demethylases that play critical roles in various signaling pathways implicated in cancer and other diseases. The following diagrams illustrate the key pathways modulated by the primary targets of this compound.
This compound inhibits JMJD2A, leading to increased levels of the repressive H3K9me3 mark. In cancer cells, particularly glioma and prostate cancer, JMJD2A is known to activate the Akt-mTOR pathway, promoting cell growth and proliferation.[3] Additionally, JMJD2A can interact with the transcription factor ETV1 to upregulate oncogenes like YAP1, contributing to tumorigenesis.[4]
This compound's inhibition of JMJD2C can impact cancer progression through multiple pathways. JMJD2C is a downstream target of the Wnt/β-catenin signaling pathway and also acts as a coactivator for β-catenin, creating a positive feedback loop that drives the expression of proliferation-associated genes.[5] Under hypoxic conditions, JMJD2C functions as a coactivator for HIF-1α, enhancing the transcription of genes involved in metastasis.[6]
JMJD3 is a key regulator of inflammatory responses and is implicated in various cancers. Its expression is induced by pro-inflammatory transcription factors like NF-κB and STATs. JMJD3, in turn, acts as a coactivator for these factors, amplifying the inflammatory signal by demethylating the repressive H3K27me3 mark at the promoters of inflammatory genes.[7][8] By inhibiting JMJD3, this compound can potentially dampen these inflammatory processes and impact tumor progression.
PHF8 is a histone demethylase that plays a crucial role in the cellular response to hypoxia. It activates the master transcriptional regulator of the hypoxic response, HIF-1α. By demethylating repressive histone marks such as H3K9me2 at the promoters of HIF-1α target genes, PHF8 facilitates their transcription.[9] These target genes are involved in critical processes for tumor progression, including angiogenesis and cell survival. Inhibition of PHF8 by this compound can therefore disrupt these adaptive responses to low oxygen conditions.
Conclusion
This compound is a valuable tool for investigating the roles of JmjC domain-containing histone demethylases in health and disease. This guide provides a foundational understanding of its procurement, application in key assays, and the cellular pathways it influences. Researchers are encouraged to consult the primary literature for further details and to optimize protocols for their specific experimental systems.
References
- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AlphaLISA JMJD3 Histone H3-Lysine 27 demethylase assay | Revvity [revvity.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. epigentek.com [epigentek.com]
- 7. researchgate.net [researchgate.net]
- 8. Histone Demethylase (H3K4) Activity Quantification Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 9. Histone Demethylase Screening, Demethylase Screening - Epigenetics [epigenhub.com]
Methodological & Application
Application Notes and Protocols for JmjC Histone Demethylase Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that regulates chromatin structure and gene expression. The methylation status of histone lysine residues is dynamically controlled by the interplay of histone methyltransferases (writers) and histone demethylases (erasers). The Jumonji C (JmjC) domain-containing histone demethylases (JHDMs or KDMs) represent a major family of these "erasers," which remove methyl groups from mono-, di-, and trimethylated lysine residues on histones H3 and H4. The dysregulation of JmjC demethylases has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.
Small molecule inhibitors targeting the JmjC domain demethylases are powerful tools for studying the biological roles of these enzymes and for exploring their therapeutic potential. These inhibitors typically function by competing with the co-substrate α-ketoglutarate at the catalytic site of the enzyme. This application note provides a comprehensive overview and detailed protocols for the use of a representative JmjC histone demethylase inhibitor, referred to here as Jhdm-IN-1, in cell culture experiments. While the specific characteristics of any novel inhibitor must be empirically determined, the principles and methods outlined below provide a robust framework for its investigation.
Mechanism of Action
JmjC domain-containing histone demethylases are Fe(II) and α-ketoglutarate-dependent oxygenases. They catalyze the removal of a methyl group from a lysine residue on a histone tail through an oxidative process. Small molecule inhibitors, such as the conceptual this compound, are typically designed to chelate the active site iron or compete with the α-ketoglutarate co-substrate, thereby blocking the demethylase activity of the enzyme. This inhibition leads to an increase in the methylation levels of the specific histone marks targeted by the inhibited JmjC enzyme. For instance, inhibition of a KDM4 subfamily member would be expected to increase H3K9me3 and/or H3K36me3 levels.
Data Presentation
The following table summarizes the inhibitory activities of several known JmjC demethylase inhibitors. This data can serve as a reference for designing experiments with a new inhibitor like this compound.
| Inhibitor | Target(s) | IC50 (nM) | Cell-Based Assay Potency (µM) | Reference |
| JIB-04 | Pan-JmjC inhibitor | KDM4A: 230, KDM5A: 330, KDM6B: 160 | ~1-5 µM for antiproliferative effects | [1] |
| GSK-J1 | KDM6A/B (UTX/JMJD3) | KDM6B: 60 | Induces apoptosis in cancer cells at ~1-10 µM | [1] |
| KDM4D-IN-1 | KDM4D | 410 | Anti-proliferative effects in renal cell carcinoma at low µM range | [2] |
| Methylstat | Preferentially inhibits trimethyl lysine demethylases | Varies by target | Induces hypermethylation in cells at µM concentrations | [3][4] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Proper handling and storage of the inhibitor are crucial for maintaining its activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) by dissolving the appropriate amount of this compound powder in sterile DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary for some compounds.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Consult the manufacturer's data sheet for specific storage recommendations.
-
Before each experiment, thaw a fresh aliquot and dilute it to the desired working concentration in the cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Determining the Optimal Working Concentration using a Cell Viability Assay
A dose-response experiment is essential to determine the cytotoxic effects of this compound on the chosen cell line and to identify a suitable concentration range for further experiments.
Materials:
-
Selected cancer or normal cell line
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader (spectrophotometer or fluorometer)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium. Allow the cells to adhere and resume exponential growth for 24 hours.
-
Inhibitor Treatment: Prepare a series of dilutions of this compound in complete medium. A common starting range is from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 48 or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 (the concentration at which 50% of cell growth is inhibited). This will guide the selection of non-toxic to moderately toxic concentrations for subsequent mechanism-of-action studies.
Protocol 3: Western Blot Analysis of Histone Methylation
This protocol is used to verify the intracellular activity of this compound by assessing changes in the levels of specific histone methylation marks.
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone methylation marks (e.g., anti-H3K9me3, anti-H3K36me2) and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Histone Extraction:
-
Treat cells in 6-well plates or larger culture dishes with the desired concentrations of this compound for a specific time (e.g., 24-72 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Perform histone extraction using an acid extraction method or a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target histone modification overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the specific histone methylation mark to the total histone H3 level. An increase in the methylation mark upon treatment with this compound indicates successful target engagement.
Protocol 4: Quantitative PCR (qPCR) for Target Gene Expression
To investigate the functional consequences of JmjC inhibition, qPCR can be used to measure changes in the expression of genes known to be regulated by the target histone mark.
Materials:
-
Cells treated with this compound and vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described previously.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR Reaction:
-
Set up the qPCR reactions with the cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the gene expression levels in this compound-treated cells to the vehicle-treated control cells.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot for Histone Methylation Analysis Following Jhdm-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of histone methylation status by Western blot following treatment with Jhdm-IN-1, a potent inhibitor of Jumonji domain-containing histone demethylases (JHDMs). The provided methodologies and data presentation guidelines are intended to assist researchers in accurately assessing the impact of this compound on the epigenetic landscape of their experimental models.
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The dynamic nature of histone methylation is maintained by the balanced activity of histone methyltransferases and histone demethylases. The Jumonji C (JmjC) domain-containing histone demethylases (JHDMs) are a major family of enzymes responsible for removing methyl groups from lysine residues on histones. Dysregulation of JHDM activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.
This compound is a small molecule inhibitor designed to target the active site of JHDM enzymes. Inhibition of these demethylases is expected to lead to an increase in the methylation levels of their respective histone substrates. Western blotting is a widely used and effective technique to detect these changes in global histone methylation. This document provides a comprehensive protocol for cell treatment with this compound, histone protein extraction, and subsequent Western blot analysis.
Data Presentation
The following table summarizes the quantitative changes in various histone methylation marks observed after treatment with a JHDM inhibitor, JIB-04, which is an analog of this compound. The data is derived from densitometric analysis of Western blots and is presented as a fold change relative to vehicle-treated control cells.
| Cell Line | Treatment | H3K4me3 | H3K9me3 | H3K27me3 | H3K36me2 | Total H3 |
| TC32 | Vehicle | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| JIB-04 (0.3 µM) | 1.25 | 1.10 | 1.80 | 1.30 | 1.00 | |
| SK-ES-1 | Vehicle | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| JIB-04 (1 µM) | 1.40 | 1.50 | 2.10 | 1.60 | 1.00 | |
| A673 | Vehicle | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| JIB-04 (2 µM) | 1.10 | 1.90 | 1.50 | 1.20 | 1.00 |
Data is representative and compiled from findings reported in the literature, specifically from studies on the effects of JIB-04 on Ewing Sarcoma cells[1]. The concentrations used were based on the IC50 values for the respective cell lines. Total Histone H3 is used as a loading control.
Experimental Protocols
This section details the key experimental procedures for investigating the effects of this compound on histone methylation.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line in appropriate culture dishes at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 0.5, 1, 5, 10 µM) to determine the optimal concentration for your cell line.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal treatment duration for observing maximal changes in histone methylation.
Histone Protein Extraction (Acid Extraction Method)
This protocol is adapted from established histone extraction procedures[2].
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells in PBS and centrifuge at 600 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, supplemented with protease inhibitors). Incubate on ice for 30 minutes.
-
Nuclei Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with gentle rotation for at least 4 hours or overnight at 4°C.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant containing the histones and precipitate the proteins by adding trichloroacetic acid (TCA) to a final concentration of 20%. Incubate on ice for at least 1 hour.
-
Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the histone pellet twice with ice-cold acetone.
-
Solubilization: Air-dry the pellet and resuspend it in sterile water.
-
Quantification: Determine the protein concentration using a Bradford or BCA protein assay.
Western Blot Analysis
-
Sample Preparation: Mix the histone extracts with 4x Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of histone protein (typically 10-20 µg) onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histone proteins. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane. A wet transfer system is recommended for efficient transfer of small histone proteins.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modifications of interest (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3, anti-H3K36me2) and a loading control (e.g., anti-Histone H3) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the histone modification bands to the corresponding total histone H3 loading control bands.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of histone methylation.
Caption: Signaling pathway of this compound action.
References
- 1. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Jhdm-IN-1 In Vitro Histone Demethylase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone demethylases are crucial enzymes in epigenetic regulation, making them attractive targets for therapeutic development. The Jumonji C (JmjC) domain-containing histone demethylases, such as KDM6B (also known as JMJD3), play a significant role in removing methyl groups from histone H3 at lysine 27 (H3K27me2/3), a mark associated with gene repression.[1][2] Dysregulation of KDM6B has been implicated in various diseases, including cancer and inflammatory disorders. Jhdm-IN-1 is a small molecule inhibitor of the JmjC domain-containing histone demethylase family. This document provides a detailed protocol for an in vitro histone demethylase assay to characterize the inhibitory activity of this compound against KDM6B.
Principle of the Assay
The described protocol utilizes the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based, no-wash immunoassay. The assay measures the demethylation of a biotinylated histone H3 peptide substrate trimethylated at lysine 27 (H3K27me3) by the recombinant KDM6B enzyme.
The assay principle is as follows:
-
Enzymatic Reaction: Recombinant KDM6B, in the presence of its cofactors Fe(II) and α-ketoglutarate, demethylates the biotinylated H3K27me3 substrate to H3K27me2.
-
Detection: The reaction product is detected using AlphaLISA® Acceptor beads conjugated to an antibody specific for the demethylated product (H3K27me2) and Streptavidin-coated Donor beads that bind to the biotinylated peptide substrate.
-
Signal Generation: When the demethylated substrate is present, the Donor and Acceptor beads are brought into close proximity. Upon laser excitation at 680 nm, the Donor beads release singlet oxygen molecules, which travel to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of the light emission is proportional to the enzymatic activity of KDM6B.
Data Presentation
The inhibitory activity of this compound and a reference compound (GSK-J1) against various JmjC domain-containing histone demethylases is summarized in the table below. This data is crucial for understanding the potency and selectivity of the inhibitors.
| Compound | Target Demethylase | IC50 |
| This compound | JMJD3 (KDM6B) | 43 µM |
| JMJD2C | 3.4 µM | |
| JMJD2A | 4.3 µM | |
| JMJD2E | 5.9 µM | |
| PHF8 | 10 µM | |
| GSK-J1 | KDM6B | 60 nM[3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
KDM6B Signaling Pathway and Experimental Workflow
The following diagrams illustrate a relevant signaling pathway involving KDM6B and the general workflow of the in vitro assay.
References
Application Notes and Protocols: Measuring Changes in H3K27 Methylation with GSK-J4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine 27 (H3K27) methylation is a critical epigenetic modification associated with transcriptional repression. The levels of H3K27 methylation are dynamically regulated by histone methyltransferases, such as EZH2, and histone demethylases, including JMJD3 (KDM6B) and UTX (KDM6A). Dysregulation of H3K27 methylation is implicated in various diseases, including cancer. GSK-J4 is a potent and selective, cell-permeable inhibitor of the H3K27 demethylases JMJD3 and UTX. By inhibiting these enzymes, GSK-J4 leads to an increase in the levels of H3K27me2 and H3K27me3, providing a valuable tool for studying the functional consequences of altered H3K27 methylation.
This document provides detailed application notes and protocols for utilizing GSK-J4 to measure changes in H3K27 methylation in a research setting.
Mechanism of Action
GSK-J4 is the ethyl ester prodrug of GSK-J1. Once inside the cell, GSK-J4 is rapidly hydrolyzed by cellular esterases to its active form, GSK-J1. GSK-J1 is a competitive inhibitor of the JmjC domain-containing histone demethylases JMJD3 and UTX, acting as a competitor for the co-factor α-ketoglutarate. This inhibition specifically blocks the demethylation of di- and tri-methylated H3K27 (H3K27me2/3), leading to their accumulation.
Quantitative Data Summary
The following table summarizes the key quantitative data for GSK-J4, providing a quick reference for its potency and cellular effects.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (JMJD3/KDM6B) | 8.6 µM | In vitro assay | [1] |
| IC50 (UTX/KDM6A) | 6.6 µM | In vitro assay | [1] |
| IC50 (TNF-α production) | 9 µM | Human primary macrophages | [2] |
| Effective Concentration | 5 µM | Mouse podocytes (48h treatment) | [1] |
| Effective Concentration | 6-16 µM | Prostate cancer cell lines (24-72h) | |
| Effect on H3K27me3 | >3-fold increase | Mouse podocytes (5 µM, 48h) | [1] |
| Effect on H3K27me1 | Drastic decrease | Prostate cancer cell lines | [3] |
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to measure changes in H3K27 methylation following treatment with GSK-J4.
Protocol 1: Cell Culture and Treatment with GSK-J4
This protocol describes the general procedure for treating cultured cells with GSK-J4.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
GSK-J4 (hydrochloride or free base)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates/flasks
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
GSK-J4 Preparation: Prepare a stock solution of GSK-J4 in DMSO (e.g., 10-20 mM). Store aliquots at -20°C or -80°C.
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the GSK-J4 stock solution.
-
Dilute the GSK-J4 stock solution in a complete culture medium to the desired final concentration (e.g., 1-20 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Include a vehicle control (DMSO) at the same final concentration as the GSK-J4-treated samples.
-
Remove the old medium from the cells and replace it with the medium containing GSK-J4 or DMSO.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., histone extraction for Western blotting or chromatin preparation for ChIP).
Protocol 2: Histone Extraction for Western Blotting
This protocol describes an acid extraction method to enrich for histone proteins.
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
0.2 M Sulfuric Acid (H2SO4)
-
Trichloroacetic acid (TCA)
-
Ice-cold acetone
-
1X SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Wash the harvested cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.2 M H2SO4 and incubate on a rotator for at least 4 hours or overnight at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Protein Precipitation:
-
Transfer the supernatant (containing histones) to a new tube.
-
Add TCA to a final concentration of 20% and incubate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Washing and Solubilization:
-
Discard the supernatant and wash the pellet twice with ice-cold acetone.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the histone pellet in 1X SDS-PAGE sample buffer.
-
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
Protocol 3: Western Blotting for H3K27me3
This protocol outlines the Western blotting procedure to detect changes in H3K27me3 levels.
Materials:
-
Extracted histone samples
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H3K27me3
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Load equal amounts of histone extracts (e.g., 10-20 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 to normalize for loading.
Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol describes the ChIP-qPCR procedure to analyze the enrichment of H3K27me3 at specific gene promoters.
Materials:
-
Treated and control cells
-
Formaldehyde (37%)
-
Glycine
-
ChIP Lysis Buffer
-
Sonication equipment
-
Antibody against H3K27me3
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for qPCR
Procedure:
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the H3K27me3 antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the bead-bound complexes sequentially with low salt, high salt, and LiCl wash buffers.
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
qPCR Analysis:
-
Perform qPCR using SYBR Green Master Mix and primers specific to the gene promoters of interest.
-
Analyze the data using the percent input method or fold enrichment over IgG.
-
Troubleshooting
-
No change in H3K27me3 levels:
-
Confirm the activity of GSK-J4.
-
Optimize the concentration and treatment time.
-
Ensure the quality of the H3K27me3 antibody.
-
-
High background in Western blots:
-
Optimize blocking conditions and antibody concentrations.
-
Ensure thorough washing steps.
-
-
Low yield in ChIP:
-
Optimize cross-linking and sonication conditions.
-
Ensure the antibody is suitable for ChIP.
-
Increase the starting cell number.
-
By following these application notes and protocols, researchers can effectively utilize GSK-J4 to investigate the role of H3K27 methylation in their biological systems of interest.
References
- 1. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Jhdm-IN-1 solubility and preparation for in vitro assays
Application Notes and Protocols for JHDM-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility, preparation, and application of this compound for in vitro assays. This compound is a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).
Physicochemical and Inhibitory Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| CAS Number | 1310809-17-6 | [1] |
| Molecular Formula | C27H29N3O6 | [1] |
| Molecular Weight | 491.54 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | |
| Solubility in DMSO | 100 mg/mL (203.44 mM) | [2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [2] |
| IC50 (JMJD2C) | 3.4 µM | [1] |
| IC50 (JMJD2A) | 4.3 µM | [1] |
| IC50 (JMJD2E) | 5.9 µM | [1] |
| IC50 (PHF8) | 10 µM | [1] |
| IC50 (JMJD3) | 43 µM | [1] |
| IC50 (FIH) | 22 µM | [2] |
| IC50 (PHD3) | 31 µM | [2] |
| IC50 (PHD1) | 54 µM | [2] |
| IC50 (PHD2) | 83 µM | [2] |
| IC50 (LSD1) | 620 µM | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming device (e.g., heat block or water bath) at 37°C (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent moisture absorption.
-
To prepare a 10 mM stock solution, add 203.4 µL of DMSO to 1 mg of this compound powder. For other concentrations, refer to the stock solution preparation table below.[2]
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming to 37°C and sonication in an ultrasonic bath can aid dissolution.[1] Note: Use newly opened, hygroscopic DMSO for best results as it significantly impacts solubility.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Stock Solution Preparation Table: [2]
| Desired Concentration | Volume of DMSO to add to 1 mg | Volume of DMSO to add to 5 mg | Volume of DMSO to add to 10 mg |
| 1 mM | 2.0344 mL | 10.1721 mL | 20.3442 mL |
| 5 mM | 0.4069 mL | 2.0344 mL | 4.0688 mL |
| 10 mM | 0.2034 mL | 1.0172 mL | 2.0344 mL |
In Vitro Histone Demethylase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of a specific JmjC domain-containing histone demethylase.
Materials:
-
Recombinant JmjC histone demethylase (e.g., JMJD2C, JMJD2A)
-
Methylated histone substrate (e.g., H3K9me3 peptide)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid)
-
Detection reagent (e.g., formaldehyde detection kit or antibody-based detection)
-
384-well assay plate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 0.1 µM to 100 µM. Remember to include a DMSO-only vehicle control.
-
Add the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add the recombinant JmjC histone demethylase to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the methylated histone substrate to each well.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 1-2 hours).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Histone Methylation
Objective: To assess the effect of this compound on global or specific histone methylation levels in cultured cells.
Materials:
-
Cell line of interest (e.g., KYSE150)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Primary antibodies against specific histone methylation marks (e.g., anti-H3K9me3, anti-H3K36me2) and a loading control (e.g., anti-Histone H3)
-
Secondary antibodies (e.g., HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for the desired duration (e.g., 24-48 hours). Include a DMSO vehicle control.[1][2]
-
Harvest the cells by trypsinization and wash with PBS.
-
Lyse the cells to extract nuclear proteins or perform histone extraction.
-
Quantify the protein concentration of the lysates.
-
Perform Western blotting using primary antibodies against the histone methylation marks of interest and the loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative changes in histone methylation levels upon treatment with this compound.
Visualizations
Signaling Pathway of JHDM Inhibition
The following diagram illustrates the mechanism of action of this compound in inhibiting histone demethylation, which leads to the maintenance of histone methylation marks and subsequent regulation of gene expression.
Caption: Mechanism of this compound action on histone demethylation.
Experimental Workflow for In Vitro Assay
This workflow outlines the key steps for preparing this compound and conducting a cell-based assay to evaluate its effects on histone methylation.
Caption: Workflow for cell-based histone methylation assay.
References
Application Notes and Protocols for Studying Histone Dynamics in Living Cells with Jhdm-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Jhdm-IN-1, a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), for the investigation of histone dynamics in living cells. This document includes detailed information on the inhibitor's mechanism of action, protocols for its use in cell-based assays, and data presentation guidelines to facilitate reproducible and insightful research.
Introduction to this compound
This compound is a valuable chemical tool for dissecting the roles of specific JmjC domain-containing histone demethylases in various cellular processes. Histone demethylases are critical regulators of chromatin structure and gene expression, and their dysregulation is implicated in numerous diseases, including cancer. This compound allows for the acute inhibition of a subset of these enzymes, enabling the study of the dynamic consequences of their activity on histone methylation patterns and downstream cellular functions.
Mechanism of Action
This compound is a cell-permeable small molecule that competitively inhibits the activity of several JmjC domain-containing histone demethylases. Its primary targets include members of the JMJD2 family (KDM4), PHF8 (KDM7B), and JMJD3 (KDM6B). By binding to the active site of these enzymes, this compound prevents the demethylation of specific lysine residues on histone tails, leading to an accumulation of histone methylation marks.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound against a panel of JmjC domain-containing histone demethylases has been characterized biochemically. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Target Demethylase | Alternative Name | Histone Substrate(s) | IC50 (μM) |
| JMJD2C | KDM4C | H3K9me3, H3K36me3 | 3.4[1][2] |
| JMJD2A | KDM4A | H3K9me3, H3K36me3 | 4.3[1][2] |
| JMJD2E | KDM4E | H3K9me3, H3K36me3 | 5.9[1][2] |
| PHF8 | KDM7B | H3K9me1/2, H3K27me2 | 10[1][2] |
| JMJD3 | KDM6B | H3K27me2/3 | 43[1][2] |
Note: this compound also shows inhibitory activity against other enzymes at higher concentrations, including FIH, PHD1, PHD2, PHD3, and LSD1.[1]
Signaling Pathway of this compound Targets
The histone demethylases targeted by this compound are integral components of various cellular signaling pathways that regulate gene expression. A simplified diagram illustrating the points of intervention by this compound is provided below.
Experimental Protocols
The following protocols provide a starting point for using this compound to study histone dynamics in living cells. Optimization may be required for specific cell types and experimental goals.
Protocol 1: Live-Cell Imaging of Histone Methylation Dynamics
This protocol describes how to visualize changes in histone methylation in real-time using fluorescently tagged histone readers or antibodies.
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Imaging-compatible glass-bottom dishes or plates
-
This compound (stock solution in DMSO)
-
Expression vector for a fluorescently tagged histone (e.g., H3.3-GFP) or a histone reader domain specific to the methylation mark of interest (e.g., GFP-HP1α for H3K9me3).
-
Transfection reagent
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium and conditions.
-
Seed cells onto imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
-
Transfection (Optional, if using fluorescent reporters):
-
24 hours after seeding, transfect cells with the desired fluorescent protein expression vector according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. Based on the IC50 values, a starting concentration range of 5-50 µM is recommended. A vehicle control (DMSO) should be run in parallel.
-
Replace the medium in the imaging dishes with the medium containing this compound or vehicle control.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire images at desired time intervals (e.g., every 15-30 minutes) for a period of several hours to days to monitor the dynamics of histone methylation.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify changes in the fluorescence intensity, localization, and texture of the fluorescent reporter. This will reflect changes in the underlying histone methylation state.
-
Protocol 2: Immunofluorescence Staining for Histone Modifications
This protocol allows for the endpoint analysis of histone methylation changes in a cell population following treatment with this compound.
-
Cells cultured on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies specific for the histone methylation marks of interest (e.g., anti-H3K9me3, anti-H3K27me3)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for a specific duration (e.g., 24, 48, or 72 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Quantification:
-
Use image analysis software to measure the mean fluorescence intensity of the histone modification signal within the DAPI-stained nuclear area. Compare the intensity between treated and control cells.
-
Data Presentation
For clear and comparative analysis, all quantitative data from experiments should be summarized in tables. An example is provided below.
Table 2: Effect of this compound on Global H3K9me3 Levels
| Treatment | Concentration (µM) | Duration (h) | Mean Nuclear Fluorescence Intensity (a.u.) ± SD | Fold Change vs. Control |
| Vehicle (DMSO) | - | 24 | 100 ± 12 | 1.0 |
| This compound | 10 | 24 | 250 ± 25 | 2.5 |
| This compound | 25 | 24 | 450 ± 38 | 4.5 |
Conclusion
This compound is a powerful tool for probing the dynamic regulation of histone methylation by JmjC domain-containing demethylases. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate roles of these enzymes in cellular health and disease. Careful optimization of experimental conditions and rigorous quantitative analysis will be key to unlocking new insights into the epigenome.
References
Application Notes and Protocols for Lentiviral Expression of JHDM Proteins with Jhdm-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of overexpressing Jumonji domain-containing histone demethylase (JHDM) proteins in combination with the JHDM inhibitor, Jhdm-IN-1. This document is intended to guide researchers in designing and executing experiments to investigate the roles of specific JHDM proteins in various cellular processes and to evaluate the efficacy of targeted inhibitors.
Introduction to JHDM Proteins and this compound
Jumonji C (JmjC) domain-containing histone demethylases (JHDMs) are a large family of enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues. The methylation status of histones is a key determinant of chromatin structure and gene expression, and its dysregulation is implicated in numerous diseases, including cancer.
This compound is a small molecule inhibitor that targets a subset of the JHDM family. It exhibits inhibitory activity against several JMJD2 family members, which are involved in the demethylation of H3K9me3 and H3K36me3, as well as other JHDM proteins like PHF8 and JMJD3. Understanding the interplay between the overexpression of specific JHDM proteins and the effects of inhibitors like this compound is crucial for elucidating their biological functions and for the development of novel therapeutic strategies.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of JIB-04 on Cell Viability in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) of JIB-04 |
| TC32 | Ewing Sarcoma | 0.13[1] |
| A673 | Ewing Sarcoma | 1.84[1] |
| HCT116 | Colorectal Cancer | ~1.0 (approx. 50% viability at 1µM)[2] |
| HT29 | Colorectal Cancer | >10 (minor effect on viability)[2] |
| DLD-1 | Colorectal Cancer | >10 (no significant effect on viability)[2] |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~6.0 (significant decrease in viability)[3] |
| Huh7 | Hepatocellular Carcinoma | ~6.0 (significant decrease in viability)[3] |
Table 2: Effect of JIB-04 on Global Histone Methylation Levels.
| Cell Line | Treatment | H3K9me3 Level | H3K27me3 Level | H3K4me3 Level | H3K36me3 Level |
| A673 | JIB-04 | Slight Increase[1] | 2-4 fold Increase[1] | Increased[1] | Not Reported |
| SK-ES-1 | JIB-04 | Not Reported | 2-4 fold Increase[1] | Not Reported | Not Reported |
| SK-N-MC | JIB-04 | Not Reported | 2-4 fold Increase[1] | Not Reported | Not Reported |
| TC32 | JIB-04 | No Change[1] | No Change[1] | No Change[1] | Not Reported |
| HCT116 | JIB-04 | Increased[2] | Not Reported | Not Reported | Increased[2] |
| HT29 | JIB-04 | Increased[2] | Not Reported | Not Reported | Increased[2] |
| DLD-1 | JIB-04 | Increased[2] | Not Reported | Not Reported | Increased[2] |
| PLC/PRF/5 | JIB-04 | Increased[4] | Increased[4] | Increased[4] | Increased[4] |
Signaling Pathway
KDM4A Regulation of HIF-1α Signaling
One of the key signaling pathways regulated by a JHDM protein is the control of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by KDM4A (also known as JMJD2A). KDM4A is a histone demethylase that removes the repressive H3K9me3 mark from the promoter region of the HIF1A gene. Under normoxic conditions, KDM4A activity leads to an open chromatin state at the HIF1A promoter, allowing for basal transcription. In hypoxic conditions, the loss of KDM4A activity or its inhibition leads to an accumulation of H3K9me3 at the HIF1A promoter, resulting in transcriptional repression and reduced HIF-1α levels.[5][6][7] This, in turn, affects the expression of HIF-1α target genes involved in angiogenesis, metabolism, and cell survival.
Caption: KDM4A-mediated regulation of HIF-1α signaling pathway.
Experimental Protocols
1. Lentiviral Vector Production and Titration
This protocol describes the generation of lentiviral particles for the overexpression of a JHDM protein of interest.
-
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the JHDM gene of interest (e.g., pLVX-Puro-JHDM)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
0.45 µm syringe filters
-
-
Protocol:
-
Day 1: Cell Seeding. Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Transfection.
-
Prepare two tubes. In tube A, mix the transfer, packaging, and envelope plasmids in serum-free medium.
-
In tube B, dilute the transfection reagent in serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Medium Change. After 16-24 hours, replace the transfection medium with fresh complete growth medium.
-
Day 4 & 5: Virus Harvest.
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Add fresh medium to the cells and collect the supernatant again at 72 hours post-transfection.
-
Pool the collected supernatants and filter through a 0.45 µm syringe filter to remove cell debris.
-
-
Virus Titration (Optional but Recommended): Determine the viral titer using a method such as qPCR-based titration or by transducing a reporter cell line and counting fluorescent colonies.
-
Caption: Workflow for lentiviral particle production.
2. Lentiviral Transduction of Target Cells
This protocol details the procedure for introducing the JHDM-expressing lentivirus into the target cell line.
-
Materials:
-
Target cells (e.g., cancer cell line)
-
Lentiviral particles from Protocol 1
-
Complete growth medium for target cells
-
Polybrene (transduction enhancer)
-
Puromycin (for selection, if the vector contains a resistance gene)
-
-
Protocol:
-
Day 1: Cell Seeding. Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Day 2: Transduction.
-
Remove the medium from the cells.
-
Add fresh medium containing polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of lentiviral particles (Multiplicity of Infection - MOI - should be optimized for each cell line).
-
Incubate the cells for 18-24 hours.
-
-
Day 3: Medium Change. Replace the virus-containing medium with fresh complete growth medium.
-
Day 4 onwards: Selection (Optional). If using a selection marker, add the appropriate antibiotic (e.g., puromycin) to the medium to select for transduced cells.
-
Expansion and Verification. Expand the transduced cell population and verify the overexpression of the JHDM protein by Western blot or qRT-PCR.
-
3. This compound Treatment and Cellular Assays
This protocol outlines the treatment of JHDM-overexpressing cells with this compound and subsequent analysis.
-
Materials:
-
Lentivirally transduced JHDM-overexpressing cells
-
Control (e.g., GFP-transduced) cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reagents for the desired cellular assay (e.g., MTT for viability, Transwell chambers for migration, reagents for histone extraction and Western blot)
-
-
Protocol:
-
Cell Seeding. Seed both JHDM-overexpressing and control cells in appropriate culture plates for the intended assay.
-
This compound Treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
The treatment duration will depend on the specific assay (e.g., 48-72 hours for viability assays).
-
-
Cellular Assays.
-
Cell Viability Assay (MTT): Following treatment, add MTT reagent to the cells, incubate, and then solubilize the formazan crystals. Measure the absorbance to determine cell viability.
-
Cell Migration/Invasion Assay (Transwell): Seed treated cells in the upper chamber of a Transwell plate. After incubation, stain and count the cells that have migrated to the lower surface of the membrane.
-
Histone Methylation Analysis (Western Blot): Extract histones from treated cells. Perform Western blotting using antibodies specific for the histone methylation mark of interest (e.g., H3K9me3, H3K36me3).
-
-
Caption: Experimental workflow for studying JHDM overexpression and inhibition.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for investigating the functional roles of JHDM proteins and the therapeutic potential of their inhibitors. By combining lentiviral-mediated overexpression with specific inhibitor treatment, researchers can gain valuable insights into the epigenetic regulation of cellular processes and identify novel targets for drug development. It is recommended to carefully optimize conditions for each specific cell line and experimental setup to ensure robust and reproducible results.
References
- 1. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM4A regulates HIF-1 levels through H3K9me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM4A regulates HIF-1 levels through H3K9me3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Screening Assays to Identify Novel JHDM Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing high-content screening (HCS) to identify and characterize inhibitors of Jumonji domain-containing histone demethylases (JHDMs), using a hypothetical inhibitor, "Jhdm-IN-1," as an exemplar.
Introduction to Jumonji Histone Demethylases (JHDMs)
Jumonji domain-containing histone demethylases (JHDMs) are a crucial family of enzymes involved in epigenetic regulation. These enzymes reverse histone lysine methylation, a key post-translational modification that influences chromatin structure and gene expression.[1][2] The dynamic regulation of histone methylation by JHDMs and their counterparts, histone methyltransferases, plays a fundamental role in various cellular processes, including transcription, cell cycle control, and DNA repair.[1] Dysregulation of JHDM activity has been implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[3] High-content screening (HCS) offers a powerful, cell-based approach to identify and characterize novel JHDM inhibitors by simultaneously analyzing multiple cellular parameters.[4][5][6]
Principle of the High-Content Screening Assay
This high-content screening assay is designed to identify compounds that inhibit JHDM activity in a cellular context, leading to an increase in a specific histone methylation mark. The assay utilizes immunofluorescence to detect changes in the levels of a particular histone methylation mark (e.g., H3K9me2 or H3K36me2) within the cell nucleus. Automated microscopy and image analysis are then employed to quantify these changes across a large number of cells treated with a library of small molecules.
Hypothetical Inhibitor: this compound
For the purpose of this protocol, we will refer to a hypothetical JHDM inhibitor, "this compound." We will assume that this compound is a cell-permeable small molecule that competitively inhibits the catalytic activity of a specific JHDM, leading to an accumulation of its corresponding histone methylation substrate.
Signaling Pathway of JHDM and Inhibition by this compound
Caption: JHDM signaling pathway and its inhibition.
High-Content Screening Experimental Workflow
Caption: High-content screening experimental workflow.
Detailed Experimental Protocol
Materials and Reagents:
-
Cell Line: U2OS (or other suitable cell line with detectable levels of the target histone mark)
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Assay Plates: 384-well, black, clear-bottom imaging plates
-
Compound Library: Small molecule library, including positive and negative controls
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-H3K9me2 (or other target-specific antibody)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Wash Buffer: PBS
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend U2OS cells in culture medium.
-
Seed 2,000 cells per well in a 384-well imaging plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound library in culture medium.
-
Add the compounds to the assay plate. Include wells with a known JHDM inhibitor as a positive control and DMSO as a negative control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation and Permeabilization:
-
Carefully aspirate the culture medium from the wells.
-
Add 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 50 µL of 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the wells twice with PBS.
-
-
Immunostaining:
-
Add 50 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Dilute the primary antibody (e.g., anti-H3K9me2) in Blocking Buffer according to the manufacturer's recommendation.
-
Aspirate the Blocking Buffer and add 25 µL of the diluted primary antibody to each well.
-
Incubate overnight at 4°C.
-
Wash the wells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Add 25 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash the wells three times with PBS.
-
-
Nuclear Staining:
-
Add 25 µL of DAPI solution (e.g., 300 nM in PBS) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Wash the wells twice with PBS.
-
Leave 50 µL of PBS in each well for imaging.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
Capture at least two channels per well: DAPI for nuclear identification and the channel corresponding to the secondary antibody's fluorophore (e.g., FITC for Alexa Fluor 488).
-
-
Image and Data Analysis:
-
Use image analysis software to identify individual nuclei based on the DAPI signal.
-
Measure the mean fluorescence intensity of the histone methylation mark signal within each nucleus.
-
Calculate the average nuclear intensity per well.
-
Normalize the data to the negative control (DMSO-treated cells).
-
Identify "hits" as compounds that significantly increase the histone methylation signal.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Calculate the Z'-factor to assess the quality and robustness of the assay.
-
Data Presentation
The quantitative data from the high-content screen can be summarized in a table for easy comparison of potential JHDM inhibitors.
| Compound ID | Target JHDM (Hypothetical) | Max. % Inhibition | IC50 (µM) | Z'-Factor | Cytotoxicity (CC50, µM) |
| This compound | JMJD2A | 95 | 0.5 | 0.75 | > 50 |
| Compound A | JMJD1A | 88 | 1.2 | 0.72 | 25 |
| Compound B | KDM4C | 75 | 5.8 | 0.68 | > 50 |
| Positive Control | 2,4-PDCA | JMJD2A | 98 | 2.5 | 0.80 |
| Negative Control | DMSO | N/A | N/A | N/A | N/A |
Conclusion
High-content screening provides a robust and scalable platform for the discovery and characterization of novel inhibitors of Jumonji histone demethylases. The detailed protocol and workflows presented here offer a comprehensive guide for researchers to establish and execute HCS campaigns targeting this important class of epigenetic modulators. The ability to quantify cellular phenotypes in a high-throughput manner makes HCS an invaluable tool in academic research and drug development.[5][7]
References
- 1. Histone demethylases in chromatin biology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone lysine methyltransferases and demethylases in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Histone Demethylase Probes Using Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-content screening - Wikipedia [en.wikipedia.org]
- 5. alitheagenomics.com [alitheagenomics.com]
- 6. tigem.it [tigem.it]
- 7. High-Throughput and High-Content Screening for Huntington’s Disease Therapeutics - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Jhdm-IN-1 concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Jhdm-IN-1, a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). Our goal is to help you maximize on-target efficacy while minimizing off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that primarily targets the JMJD2 subfamily of histone demethylases, which are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Its inhibitory activity makes it a valuable tool for studying the role of these epigenetic modifiers in various biological processes, including gene regulation and cancer biology.
Q2: What are the known off-target effects of this compound?
While this compound shows selectivity for the JMJD2 family, cross-reactivity with other 2-oxoglutarate (2-OG) dependent oxygenases can occur, particularly at higher concentrations. Known off-targets include other JmjC histone demethylases such as PHF8 and JMJD3, as well as other oxygenases like FIH, PHD1, PHD2, and PHD3. It is crucial to use the lowest effective concentration to minimize these off-target effects.
Q3: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend performing a dose-response experiment to determine the half-maximal effective concentration (EC50) for your specific cellular assay. This typically involves treating your cells with a range of this compound concentrations and measuring the desired biological endpoint, such as an increase in global H3K4me3 levels or a specific phenotypic change. A parallel cytotoxicity assay is also recommended to ensure the chosen concentration is not causing significant cell death.
Q4: How can I confirm that the observed effects are due to on-target inhibition of KDM5 enzymes?
To confirm on-target activity, consider the following approaches:
-
Use a structurally related inactive control: A molecule with a similar chemical structure to this compound but without inhibitory activity against KDM5 enzymes can help differentiate specific from non-specific effects.
-
Rescue experiments: Overexpression of a resistant KDM5 mutant in your cells could rescue the phenotype induced by this compound, demonstrating on-target engagement.
-
Orthogonal approaches: Use alternative methods to inhibit KDM5 activity, such as siRNA or shRNA, and compare the resulting phenotype to that observed with this compound treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity observed at expected effective concentrations. | 1. Cell line is particularly sensitive to this compound. 2. Off-target effects are causing cytotoxicity. 3. Incorrect solvent or final solvent concentration. | 1. Perform a detailed cytotoxicity assay (e.g., MTT or WST-1) to determine the IC50 for cell viability. 2. Lower the concentration of this compound and/or reduce the treatment duration. 3. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.1%). |
| No or weak on-target effect (e.g., no change in H3K4me3 levels). | 1. Insufficient concentration of this compound. 2. Poor cell permeability of the compound. 3. Rapid degradation or metabolism of the compound. 4. Low expression of KDM5 targets in the cell line. | 1. Increase the concentration of this compound based on dose-response data. 2. Increase the incubation time. 3. Verify the expression of KDM5A, KDM5B, KDM5C, and KDM5D in your cell line by qPCR or Western blot. 4. Confirm compound activity using a cell-free biochemical assay. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Degradation of this compound stock solution. | 1. Ensure consistent cell seeding density and confluency. 2. Standardize all incubation and treatment times. 3. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Observed phenotype does not match expected KDM5 inhibition effects. | 1. Predominant off-target effects at the concentration used. 2. The specific cellular context and downstream pathways are not fully understood. | 1. Lower the concentration of this compound. 2. Use a more selective KDM5 inhibitor as a positive control, if available. 3. Perform target engagement assays to confirm KDM5 inhibition at the concentration used. 4. Investigate downstream signaling pathways to understand the unexpected phenotype. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) | Enzyme Family |
| On-Target | ||
| JMJD2C | 3.4 | JmjC Histone Demethylase |
| JMJD2A | 4.3 | JmjC Histone Demethylase |
| JMJD2E | 5.9 | JmjC Histone Demethylase |
| Off-Target | ||
| PHF8 | 10 | JmjC Histone Demethylase |
| FIH | 22 | 2-OG Oxygenase |
| PHD3 | 31 | 2-OG Oxygenase |
| JMJD3 | 43 | JmjC Histone Demethylase |
| PHD1 | 54 | 2-OG Oxygenase |
| PHD2 | 83 | 2-OG Oxygenase |
| LSD1 | 620 | FAD-dependent Demethylase |
Data compiled from publicly available sources.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Result |
| KYSE150 | Cell Growth | Proliferation after 48h | No inhibition up to 100 μM |
This data suggests that at concentrations effective for inhibiting its target enzymes, this compound may not be broadly cytotoxic to all cell lines.[1]
Experimental Protocols
Protocol 1: Determining Cellular IC50 for Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
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Cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.[2]
-
Protocol 2: Western Blot for Detecting Changes in Global H3K4me3 Levels
This protocol describes how to assess the on-target effect of this compound by measuring the global levels of tri-methylated histone H3 at lysine 4 (H3K4me3).
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
Strip the membrane according to the manufacturer's protocol.
-
Repeat the blocking and antibody incubation steps using the anti-total Histone H3 antibody.
-
-
Analysis:
-
Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
-
Visualizations
Signaling Pathway
References
Technical Support Center: Jhdm-IN-1 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Jhdm-IN-1 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, a process that influences chromatin structure and gene expression. This compound acts as a pan-inhibitor, targeting the catalytic activity of multiple JmjC demethylases. Histone methylation is a dynamic process, with "writers" (methyltransferases) adding methyl groups and "erasers" (demethylases) removing them. By inhibiting the "eraser" function of JHDMs, this compound leads to an accumulation of histone methylation, thereby altering gene expression patterns.
Technical Support Center: Interpreting Unexpected Results with Jhdm-IN-1 Treatment
Welcome to the technical support center for Jhdm-IN-1, a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot unexpected results that may arise during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor that targets the JmjC domain of several histone demethylases. Its primary targets include JMJD2C, JMJD2A, and JMJD2E, with additional activity against PHF8 and JMJD3. Histone demethylases are crucial regulators of gene expression, and their inhibition can lead to a variety of cellular effects.
Q2: What are the known off-target effects of this compound?
At higher concentrations, this compound can inhibit other enzymes, including FIH, PHD1, PHD2, PHD3, and LSD1. It is crucial to consider these off-target effects when interpreting experimental data, especially when using high concentrations of the inhibitor.
Q3: What is a recommended starting concentration for cell-based assays?
A general recommendation for starting with a new inhibitor in a cell-based assay is to use a concentration 5 to 10 times higher than its in vitro IC50 value. Based on the IC50 values for its primary targets, a starting concentration range of 20-50 µM for this compound is a reasonable starting point. However, optimal concentrations are cell-type dependent and should be determined empirically through a dose-response experiment. One study has shown that this compound at concentrations up to 100 µM did not inhibit the growth of KYSE150 cells after 48 hours of treatment, suggesting that higher concentrations may be tolerated by some cell lines without overt cytotoxicity.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific biological question and the endpoint being measured. For observing changes in histone methylation, a shorter incubation time (e.g., 6-24 hours) may be sufficient. For assessing downstream functional consequences such as changes in gene expression, cell proliferation, or differentiation, longer incubation times (e.g., 24-72 hours or more) may be necessary. It is advisable to perform a time-course experiment to determine the optimal duration for your specific experimental setup.
Q5: What solvents should be used to dissolve and dilute this compound?
This compound is typically soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Unexpected Result 1: No observed effect on histone methylation or cellular phenotype.
| Possible Cause | Troubleshooting Step |
| Insufficient inhibitor concentration | Perform a dose-response experiment with a wider range of this compound concentrations. Consider increasing the concentration up to 100 µM, as some cell lines may be less sensitive. |
| Inadequate incubation time | Conduct a time-course experiment to determine the optimal treatment duration for observing the desired effect in your cell type. |
| Low expression of target enzymes | Verify the expression levels of the target JHDMs (JMJD2A, JMJD2C, JMJD2E, PHF8, JMJD3) in your cell line of interest using techniques like Western blotting or qPCR. |
| Cell permeability issues | While this compound is expected to be cell-permeable, its uptake can vary between cell types. If possible, use a positive control compound with known cellular activity to validate your experimental system. |
| Rapid inhibitor metabolism | Some cell lines may metabolize the inhibitor quickly. Consider more frequent media changes with fresh inhibitor. |
Unexpected Result 2: High levels of cytotoxicity or cell death.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high | Perform a dose-response curve to determine the cytotoxic threshold for your specific cell line. Start with a lower concentration range. |
| Off-target effects | At high concentrations, this compound can inhibit other enzymes which may lead to toxicity. Try to use the lowest effective concentration that gives the desired on-target effect. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding non-toxic levels (typically ≤ 0.1%). Run a vehicle-only control. |
| Cell line sensitivity | Some cell lines are inherently more sensitive to perturbations in histone methylation. Consider using a less sensitive cell line for initial experiments if possible. |
Unexpected Result 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inhibitor instability | Prepare fresh stock solutions of this compound regularly and store them appropriately (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Variations in cell culture conditions | Maintain consistent cell culture practices, including cell density at the time of treatment, passage number, and media composition. |
| Assay variability | Ensure that the assays used to measure the effects of the inhibitor are robust and have low inherent variability. Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| Primary Targets | |
| JMJD2C | 3.4 |
| JMJD2A | 4.3 |
| JMJD2E | 5.9 |
| PHF8 | 10 |
| JMJD3 | 43 |
| Off-Targets | |
| FIH | 22 |
| PHD3 | 31 |
| PHD1 | 54 |
| LSD1 | 620 |
| PHD2 | 83 |
Experimental Protocols
General Protocol for Cell-Based Assays with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and throughout the experiment.
-
Inhibitor Preparation: Prepare a fresh dilution of this compound from a frozen stock solution in pre-warmed cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48, or 72 hours) under standard cell culture conditions.
-
Endpoint Analysis: Harvest the cells for downstream analysis, such as Western blotting for histone marks, qPCR for gene expression, or cell viability assays.
Protocol for Western Blot Analysis of Histone Methylation
-
Histone Extraction: Following this compound treatment, harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the histone marks of interest (e.g., H3K9me3, H3K36me3, H3K27me3) and a loading control (e.g., total Histone H3).
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Quantification: Quantify the band intensities to determine the relative changes in histone methylation levels.
Mandatory Visualizations
Signaling Pathways Modulated by this compound Targets
The broad specificity of this compound means it can simultaneously impact multiple signaling pathways. Understanding these pathways and their potential for crosstalk is crucial for interpreting experimental outcomes.
Caption: Overview of this compound's primary targets and the key signaling pathways they regulate.
Experimental Workflow for Troubleshooting Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Logical Relationship of Potential Pathway Crosstalk
The inhibition of multiple JHDMs by this compound can lead to complex downstream effects due to the interconnected nature of cellular signaling pathways.
Jhdm-IN-1 stability and degradation in experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Jhdm-IN-1 in experimental conditions.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone proteins, which can impact gene expression.[2] JHDMs are involved in various cellular processes, and their dysregulation has been linked to diseases such as cancer.[3] this compound exerts its effect by competing with the endogenous cofactor α-ketoglutarate, which is essential for the catalytic activity of JmjC demethylases.[4]
2. What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the following storage and handling guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous dimethyl sulfoxide (DMSO).
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.
-
Light Sensitivity: As this compound contains a pyridine moiety, it may be susceptible to photodegradation.[5][6][7] It is recommended to protect solutions from light by using amber vials or by wrapping containers in foil.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can potentially lead to degradation or precipitation of the compound.[6] It is advisable to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Question: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous assay buffer or cell culture medium. What could be the cause and how can I resolve this?
Answer:
This is a common issue with hydrophobic small molecules. The solubility of this compound is significantly lower in aqueous solutions compared to DMSO.
Possible Causes:
-
High Final Concentration: The final concentration of this compound in the aqueous solution may exceed its solubility limit.
-
Low Final DMSO Concentration: The final percentage of DMSO in the aqueous solution may be too low to maintain the solubility of the compound.
-
pH of the Aqueous Solution: The pH of the buffer or medium can influence the solubility of the compound.
-
Temperature: Changes in temperature can affect solubility.
Solutions:
-
Optimize Final Concentration: Determine the optimal working concentration of this compound through a dose-response experiment to avoid using excessively high concentrations.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and can help maintain solubility. Always include a vehicle control (DMSO alone) in your experiments.
-
Serial Dilutions: Prepare intermediate dilutions of the DMSO stock in your aqueous buffer or medium before adding it to the final assay or cell culture. This gradual decrease in DMSO concentration can sometimes prevent precipitation.
-
Formulation Strategies: For in vivo studies or complex in vitro models, formulation strategies such as the use of co-solvents or cyclodextrins may be considered to improve solubility.[8][9][10]
Issue 2: Loss of this compound Activity Over Time
Question: My this compound inhibitor seems to lose its activity in my experiments. What are the potential reasons for this instability?
Answer:
Loss of activity can be attributed to the chemical degradation of this compound under experimental conditions.
Potential Degradation Pathways:
-
Hydrolysis: The ester or amide bonds present in some JmjC inhibitors can be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The chemical structure may be sensitive to oxidation, which can be accelerated by exposure to air, light, or certain components in the media.
-
Photodegradation: As this compound contains a pyridine ring, it is susceptible to degradation upon exposure to UV light.[5][6][7]
Mitigation Strategies:
-
pH and Temperature Control: Whenever possible, perform experiments at a neutral pH and maintain a consistent temperature, as extremes can accelerate degradation.[11][12][13]
-
Freshly Prepared Solutions: Prepare working solutions of this compound fresh from a frozen stock for each experiment to minimize degradation in aqueous buffers.
-
Light Protection: Conduct experiments under subdued light conditions and store all solutions containing this compound protected from light.
-
Inclusion of Antioxidants: In in vitro assays, the inclusion of antioxidants may be considered, but their compatibility with the assay system must be validated.
Quantitative Data Summary
Currently, specific quantitative data on the stability and degradation of this compound under various experimental conditions is limited in the public domain. The following table provides a general guideline for the stability of small molecule inhibitors with similar characteristics.
| Condition | Solvent/Medium | Temperature | Stability (General Guideline) | Reference |
| Long-term Storage | Anhydrous DMSO | -20°C / -80°C | Stable for months to years | [6] |
| Short-term Storage | Aqueous Buffer | 4°C | Prone to degradation; use within hours | General lab practice |
| Freeze-Thaw Cycles | DMSO | -20°C to RT | Each cycle may contribute to degradation/precipitation | [6] |
| Light Exposure | Aqueous Solution | Room Temperature | Potential for rapid degradation | [5][6][7] |
Experimental Protocols
In Vitro JHDM Activity Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound against a purified JmjC histone demethylase.
Materials:
-
Purified recombinant JmjC histone demethylase
-
Methylated histone peptide substrate (e.g., H3K36me2)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid)
-
Detection Reagent (e.g., Formaldehyde detection kit or antibody-based detection)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the purified JmjC enzyme and incubate for a pre-determined time at the optimal temperature.
-
Initiate the demethylation reaction by adding the methylated histone peptide substrate.
-
Incubate the reaction for the desired time at the optimal temperature.
-
Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).
-
Detect the product of the demethylation reaction (e.g., formaldehyde) or the change in the methylation status of the substrate using an appropriate method.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14][15]
Cell-Based Assay for JHDM Inhibition
This protocol describes a general method to assess the efficacy of this compound in a cellular context.[16][17]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT or other cell viability reagent[14]
-
Antibodies for detecting histone methylation marks (e.g., anti-H3K36me2) and total histone (e.g., anti-H3) for normalization.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).[18]
-
For Cell Viability (IC50 determination):
-
For Target Engagement (Histone Demethylase Inhibition):
-
After treatment, lyse the cells and extract histones.
-
Perform Western blotting or an in-cell Western assay to detect the levels of the specific histone methylation mark and total histone.
-
Quantify the band intensities and normalize the methylation mark signal to the total histone signal.
-
A successful inhibition will result in an increase in the level of the specific histone methylation mark.
-
Visualizations
Caption: A generalized experimental workflow for utilizing this compound.
Caption: Troubleshooting logic for this compound precipitation issues.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. Histone lysine methyltransferases and demethylases in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone demethylases in chromatin biology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalysis by the JmjC histone demethylase KDM4A integrates substrate dynamics, correlated motions and molecular orbital control - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HPLC method for simultaneous determination of impurities and degradation products in zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
Improving the efficiency of Jhdm-IN-1 in inhibiting JHDMs
Welcome to the technical support center for Jhdm-IN-1, a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase (JHDM) family. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the inhibitor's efficiency and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor of the JmjC domain-containing histone demethylases (JHDMs). Its primary targets include members of the JMJD2/KDM4 subfamily, which are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). It displays the highest potency against JMJD2C, JMJD2A, and JMJD2E.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound is a pan-inhibitor of the JMJD2 family and also shows activity against other JHDMs like PHF8 and JMJD3 at higher concentrations. It has been observed to inhibit other 2-oxoglutarate-dependent dioxygenases, such as FIH and PHD proteins, at concentrations higher than those required for JMJD2 inhibition.[1] It is crucial to consider these potential off-target effects when interpreting experimental results.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). Ensure the DMSO is of high quality and freshly opened, as hygroscopic DMSO can affect solubility. The stock solution should be aliquoted and stored at -80°C for long-term stability (up to 6 months) to avoid repeated freeze-thaw cycles. For short-term storage, -20°C for up to one month is acceptable.
Q4: What is a key challenge when transitioning from biochemical to cell-based assays with JHDM inhibitors like this compound?
A4: A primary challenge is the discrepancy often observed between biochemical potency (IC50 values from assays with isolated enzymes) and cellular efficacy (EC50 values from cell-based assays). This difference is frequently attributed to factors like poor cell permeability of the inhibitor.[2] It is common for higher concentrations of the inhibitor to be required in cellular experiments to achieve the desired biological effect compared to the biochemical IC50.
Quantitative Data: Inhibitor Potency
The following table summarizes the in vitro inhibitory activity of this compound against a panel of JmjC domain-containing enzymes.
| Target Enzyme | IC50 (μM) |
| JMJD2C/KDM4C | 3.4 |
| JMJD2A/KDM4A | 4.3 |
| JMJD2E/KDM4E | 5.9 |
| PHF8/KDM7B | 10 |
| FIH | 22 |
| PHD3 | 31 |
| JMJD3/KDM6B | 43 |
| PHD1 | 54 |
| PHD2 | 83 |
| LSD1/KDM1A | 620 |
| Data sourced from MedChemExpress.[1] |
Troubleshooting Guides
Biochemical Assays (e.g., AlphaLISA, TR-FRET)
Problem: No or weak inhibition observed.
-
Possible Cause 1: Incorrect Assay Buffer.
-
Solution: JmjC demethylases are Fe(II) and 2-oxoglutarate (α-ketoglutarate) dependent dioxygenases. Ensure your assay buffer contains adequate concentrations of these cofactors, as well as a reducing agent like ascorbate to maintain iron in the Fe(II) state.
-
-
Possible Cause 2: Enzyme Inactivity.
-
Solution: Verify the activity of your enzyme batch using a known control inhibitor. Ensure proper storage and handling of the enzyme to prevent degradation.
-
-
Possible Cause 3: Inhibitor Precipitation.
-
Solution: Check the solubility of this compound in your final assay buffer concentration. The final DMSO concentration should typically be kept below 1% to avoid solubility issues. Visually inspect for any precipitation in your wells.
-
Problem: High background signal or assay interference.
-
Possible Cause 1: Compound Auto-fluorescence/luminescence.
-
Solution: Run a control plate with the inhibitor in the absence of the enzyme to check for direct interference with the detection method (e.g., AlphaLISA beads or FRET pairs).
-
-
Possible Cause 2: Non-specific Inhibition.
-
Solution: Some compounds can act as aggregators at high concentrations, leading to non-specific inhibition. Perform dose-response curves to ensure a standard sigmoidal curve is obtained. Consider including a detergent like Tween-20 (e.g., 0.01%) in the assay buffer to minimize aggregation.
-
Cell-Based Assays (e.g., Western Blot, Immunofluorescence)
Problem: Inhibitor shows lower potency in cells compared to biochemical assays.
-
Possible Cause 1: Poor Cell Permeability.
-
Solution: This is a known challenge for some JHDM inhibitors.[2] It may be necessary to use higher concentrations or increase the incubation time. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations.
-
-
Possible Cause 2: High Intracellular Cofactor Concentration.
-
Solution: The intracellular concentration of the cofactor 2-oxoglutarate can be high, leading to competition with the inhibitor at the enzyme's active site.[2] This can increase the apparent EC50 in a cellular context.
-
-
Possible Cause 3: Inhibitor Efflux or Metabolism.
-
Solution: Cells may actively pump the inhibitor out via efflux pumps or metabolize it into an inactive form. Consider using cell lines with known efflux pump expression profiles or co-incubating with an efflux pump inhibitor as a control experiment.
-
Problem: No change in global histone methylation levels (e.g., H3K9me3) after treatment.
-
Possible Cause 1: Insufficient Treatment Time or Dose.
-
Solution: Histone methylation can be a stable epigenetic mark. A longer treatment duration (e.g., 48-72 hours) may be required to observe significant changes in global methylation levels. Perform a time-course and dose-response experiment to optimize conditions.
-
-
Possible Cause 2: Redundancy of JHDM Enzymes.
-
Solution: Multiple JHDM enzymes can target the same histone mark. Inhibition of a single JHDM (or subfamily) may not be sufficient to alter global methylation levels due to compensation by other demethylases. Consider using chromatin immunoprecipitation (ChIP) followed by qPCR to look at methylation changes at specific gene promoters known to be targeted by the JHDM of interest.
-
-
Possible Cause 3: Issues with Antibody or Detection.
-
Solution: Ensure the specificity and quality of your primary antibody for the histone modification of interest. Run positive and negative controls (e.g., cells treated with a different, well-characterized inhibitor or knockdown of the target enzyme) to validate your detection method.
-
Experimental Protocols & Visualizations
Signaling Pathway: JMJD2A in Akt-mTOR Regulation
JMJD2A, a target of this compound, has been shown to be upregulated in glioma, where it promotes cell growth by activating the Akt-mTOR signaling pathway.[3] JMJD2A can regulate the expression of key pathway components, leading to increased protein synthesis and cell proliferation. Inhibition of JMJD2A with a compound like this compound would be expected to suppress this pathway.
Experimental Workflow: Troubleshooting Cellular Potency
This workflow outlines a logical progression for troubleshooting why an inhibitor like this compound may show weak activity in a cell-based assay.
Protocol: Biochemical JHDM Inhibition Assay (AlphaLISA Format)
This protocol is a general template for measuring the inhibition of a JHDM enzyme like JMJD2A using AlphaLISA technology.[4][5] Researchers should optimize concentrations for their specific enzyme, substrate, and antibody pair.
Materials:
-
Recombinant JHDM enzyme (e.g., JMJD2A)
-
Biotinylated histone peptide substrate (e.g., Biotin-H3K36me3)
-
This compound inhibitor
-
Cofactors: 2-oxoglutarate (2-OG), FeSO₄, L-ascorbic acid
-
AlphaLISA Acceptor beads conjugated to an antibody recognizing the demethylated product (e.g., anti-H3K36me2)
-
Streptavidin-coated Alpha Donor beads
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20
-
384-well white opaque assay plates (e.g., OptiPlate™-384)
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Reagent Preparation:
-
Prepare a 4X "Cofactor/Substrate Mix" in Assay Buffer containing:
-
400 nM Biotin-H3K36me3 peptide
-
8 µM 2-OG
-
20 µM FeSO₄
-
400 µM L-ascorbic acid
-
-
Prepare serial dilutions of this compound in DMSO, then dilute into Assay Buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the JHDM enzyme in Assay Buffer to a 4X working concentration (e.g., 2 nM for a final concentration of 0.5 nM).
-
-
Enzymatic Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the 4X inhibitor solution (or Assay Buffer with DMSO for controls).
-
Add 2.5 µL of the 4X JHDM enzyme solution.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the 4X "Cofactor/Substrate Mix".
-
Seal the plate and incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 5X solution of anti-H3K36me2 Acceptor beads (e.g., 100 µg/mL) in AlphaLISA Epigenetics Buffer.
-
Stop the enzymatic reaction by adding 5 µL of the 5X Acceptor bead solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Prepare a 2.5X solution of Streptavidin Donor beads (e.g., 50 µg/mL) in the same buffer.
-
Add 10 µL of the 2.5X Donor bead solution to each well under subdued light.
-
Seal the plate, and incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader (excitation: 680 nm, emission: 615 nm).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol: Cellular Histone Methylation Analysis by Western Blot
This protocol provides a method to assess changes in global histone methylation levels in cells treated with this compound.[6][7]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Reagents for histone acid extraction (optional, but recommended for cleaner blots)
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels (a higher percentage, e.g., 15%, is recommended for better resolution of low molecular weight histones)[6]
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for optimal retention of histones)[7]
-
Primary antibodies (e.g., anti-H3K9me3, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 48-72 hours).
-
Harvest cells and wash with cold PBS.
-
Lyse cells directly in lysis buffer or perform a histone acid extraction for a more purified histone preparation.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 15-30 µg of total lysate or 0.5-1 µg of purified histones) per lane on a high-percentage SDS-PAGE gel.[6]
-
Run the gel until the dye front is near the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane. A wet transfer system is often preferred for small proteins like histones.
-
After transfer, you can briefly stain the membrane with Ponceau S to confirm successful and equal transfer across all lanes.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST). BSA is often recommended over milk for phospho-specific or methylation-specific antibodies to reduce background.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-H3K9me3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection & Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager.
-
To analyze the data, strip the membrane and re-probe with an antibody for total histone H3 as a loading control. Quantify the band intensities and normalize the signal from the modification-specific antibody to the total H3 signal.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The histone demethylase JMJD2A promotes glioma cell growth via targeting Akt-mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
Addressing batch-to-batch variability of Jhdm-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of Jhdm-IN-1, with a particular focus on managing potential batch-to-batch variability.
General Information
What is this compound?
This compound is a small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1] It exhibits inhibitory activity against several members of the JMJD2 subfamily, as well as PHF8 and JMJD3.[1] Histone demethylases are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone proteins, thereby influencing gene expression.[2]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C27H29N3O6[3] |
| Molecular Weight | 491.5 g/mol [3] |
| CAS Number | 1310809-17-6[3] |
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability is a common challenge in the use of small molecule inhibitors and can lead to inconsistent experimental results. This guide provides a structured approach to identifying and mitigating issues arising from potential variability between different lots of this compound.
dot
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Q1: My experimental results are inconsistent between different batches of this compound. What should I do first?
A1: The first step is to systematically verify the quality and activity of the new batch of this compound. Inconsistencies can arise from variations in purity, the presence of impurities, or differences in the isomeric composition of the compound. It is recommended to perform the following quality control checks:
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound.
-
Identity Confirmation: Confirm the chemical identity and structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Activity Assay: Determine the half-maximal inhibitory concentration (IC50) of the new batch against one of its target enzymes (e.g., JMJD2C) and compare it to the value obtained with a previous, reliable batch.
Q2: How can I assess the purity of my this compound batch?
A2: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules. A detailed protocol is provided in the "Experimental Protocols" section below. When running an HPLC analysis, you should look for a single major peak corresponding to this compound. The presence of multiple peaks indicates the presence of impurities, which could interfere with your experiments.
Illustrative Purity Data for Two Batches of a JmjC Inhibitor:
| Batch ID | Purity by HPLC (%) | Observations |
| Batch A | 98.5 | Single major peak, meets standard quality criteria. |
| Batch B | 85.2 | Multiple smaller peaks detected, indicating impurities. |
Q3: My new batch of this compound shows a different IC50 value compared to the previous one. How should I proceed?
A3: A significant shift in the IC50 value is a strong indicator of batch-to-batch variability. This could be due to lower purity or the presence of inactive isomers.
-
Quantify the Difference: First, carefully repeat the IC50 determination to confirm the new value.
-
Adjust Concentration: If the new batch is less potent (higher IC50), you may be able to compensate by adjusting the concentration used in your experiments. However, be cautious as higher concentrations may lead to off-target effects.
-
Contact the Supplier: If the potency is significantly lower, it is advisable to contact the supplier and provide them with your comparative data. They may be able to provide a replacement batch.
Illustrative IC50 Values for Two Batches of a JmjC Inhibitor against JMJD2C:
| Batch ID | IC50 (µM) | Fold Change |
| Batch A | 3.4 | - |
| Batch B | 10.2 | 3.0 |
Q4: I suspect my this compound has degraded during storage. How can I check its stability?
A4: Degradation can lead to a loss of activity. To check for degradation, you can re-assess the purity and activity of your stored compound.
-
Purity Re-assessment: Run an HPLC analysis on the stored sample and compare the chromatogram to that of a fresh sample or the initial analysis of that batch. The appearance of new peaks or a decrease in the main peak area can indicate degradation.
-
Activity Re-assessment: Perform an in vitro demethylase assay to determine if the IC50 has changed.
For optimal stability, it is recommended to store this compound as a solid at -20°C and to prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Signaling Pathways
This compound inhibits several JmjC histone demethylases, which can impact multiple downstream signaling pathways. The following diagram illustrates a simplified, representative signaling pathway influenced by JMJD2A, one of the targets of this compound. JMJD2A has been shown to promote cell growth by activating the Akt-mTOR pathway.[4]
dot
Caption: Simplified signaling pathway showing the effect of this compound on the JMJD2A-Akt-mTOR axis.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample. The specific conditions may need to be optimized for your HPLC system and column.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column
Procedure:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Prepare Sample:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject 10 µL of the prepared sample.
-
Run a gradient elution, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Set the detector to monitor absorbance at a suitable wavelength (e.g., determined by a UV-Vis scan of the compound).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: In Vitro Histone Demethylase Activity Assay (IC50 Determination)
This protocol describes a general method to determine the IC50 value of this compound against a JmjC histone demethylase, such as JMJD2C, using an assay that detects the formaldehyde produced during the demethylation reaction.
Materials:
-
Recombinant human JMJD2C enzyme
-
H3K9me3 peptide substrate
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid)
-
Formaldehyde detection reagent (e.g., commercially available kit)
-
384-well assay plate
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations.
-
Prepare solutions of JMJD2C and H3K9me3 peptide in assay buffer.
-
-
Enzyme Reaction:
-
To each well of the 384-well plate, add:
-
This compound or vehicle control (DMSO in assay buffer).
-
JMJD2C enzyme solution.
-
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the H3K9me3 peptide substrate.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.
-
-
Detection:
-
Stop the reaction and add the formaldehyde detection reagent according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Read the signal (e.g., fluorescence or absorbance) on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the positive control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Frequently Asked Questions (FAQs)
Q5: What are the primary targets of this compound?
A5: this compound is an inhibitor of the Jumonji C domain-containing histone demethylases (JHDMs). It has been shown to inhibit JMJD2C, JMJD2A, JMJD2E, PHF8, and JMJD3 with varying potencies.[1]
Q6: What is the mechanism of action of JmjC histone demethylase inhibitors like this compound?
A6: JmjC histone demethylases are iron (Fe2+) and α-ketoglutarate-dependent oxygenases. Inhibitors like this compound typically act by chelating the iron in the active site or by competing with the α-ketoglutarate cofactor, thereby preventing the demethylation of histone substrates.
Q7: Are there any known off-target effects of this compound?
A7: The selectivity profile of this compound against a broad panel of kinases and other enzymes may not be fully characterized in the public domain. As with any small molecule inhibitor, it is important to consider the possibility of off-target effects, especially at higher concentrations. It is recommended to use the lowest effective concentration and to include appropriate controls in your experiments, such as a structurally related but inactive compound, if available.
Q8: How should I prepare and store stock solutions of this compound?
A8: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your experimental medium. Note that the solubility of the compound in aqueous media may be limited.
References
Technical Support Center: Flow Cytometry Analysis After Jhdm-IN-1 Treatment
Welcome to the technical support center for flow cytometry analysis following treatment with Jhdm-IN-1, a potent inhibitor of JmjC domain-containing histone demethylases (JHDMs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the catalytic activity of JmjC domain-containing histone demethylases. Its primary mechanism involves acting as a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) co-substrate and chelating the Fe(II) ion within the enzyme's active site.[1][2] This inhibition leads to an increase in the methylation levels of specific histone lysine residues, thereby altering chromatin structure and gene expression.
Q2: What are the expected cellular effects of this compound treatment that can be measured by flow cytometry?
Treatment with this compound is expected to induce several cellular changes that are readily detectable by flow cytometry, including:
-
Alterations in global histone methylation: An increase in specific histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3, H3K36me2) depending on the targeted JHDM family members.[2]
-
Cell cycle arrest: Inhibition of JHDMs can affect the expression of cell cycle regulatory proteins, potentially leading to arrest at specific phases of the cell cycle, which can be analyzed by measuring DNA content.[3][4]
-
Induction of apoptosis: Prolonged treatment or high concentrations of this compound may induce programmed cell death, which can be quantified using assays for apoptosis markers like Annexin V and Propidium Iodide (PI).[5][6]
Q3: How can I validate that this compound is active in my cells?
The most direct method to confirm the activity of this compound is to measure the change in global levels of the specific histone methylation mark targeted by the inhibitor. This can be achieved by intracellular flow cytometry using an antibody specific to the histone modification of interest. An increase in the fluorescent signal for the histone mark after treatment would indicate successful inhibition of the demethylase.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Weak or No Signal for Histone Methylation | Ineffective permeabilization. | Ensure the use of a fixation and permeabilization protocol suitable for intracellular targets. Methanol-based permeabilization is often effective for nuclear antigens.[7][8] |
| Low antibody concentration. | Titrate the antibody to determine the optimal concentration for staining. | |
| Insufficient drug treatment. | Optimize the concentration and duration of this compound treatment to induce a measurable change in histone methylation. | |
| Incorrect fluorochrome choice. | Use a bright fluorochrome (e.g., PE) for detecting low-abundance intracellular targets.[7][9] | |
| High Background Staining | Non-specific antibody binding. | Include an isotype control to assess non-specific binding. Increase the number of wash steps.[10] |
| Cell debris and aggregates. | Gate on single cells using forward scatter (FSC) and side scatter (SSC) properties. Ensure gentle handling of cells to prevent lysis. | |
| Presence of dead cells. | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. | |
| Poor Resolution in Cell Cycle Analysis | High flow rate. | Run samples at a low flow rate to improve the coefficient of variation (CV) and resolution of cell cycle phases.[8] |
| Insufficient DNA staining. | Ensure adequate incubation time with the DNA staining dye (e.g., Propidium Iodide) and the presence of RNase to prevent staining of double-stranded RNA.[8] | |
| Cell clumping. | Gently vortex or pipette the cell suspension before analysis to break up clumps. | |
| Inconsistent Apoptosis Results | Premature cell death due to handling. | Handle cells gently, especially after fixation and permeabilization, to avoid inducing necrosis. |
| Incorrect compensation settings. | Ensure proper compensation between the Annexin V and PI channels to avoid spectral overlap. | |
| Analysis of late-stage apoptotic or necrotic cells. | For early apoptotic events, ensure analysis is performed within the optimal time window after treatment. Late-stage apoptosis and necrosis will show positive staining for both Annexin V and PI.[6][11] |
Experimental Protocols
Protocol 1: Intracellular Staining for Histone Methylation
-
Cell Treatment: Culture cells to the desired density and treat with this compound at various concentrations and for different durations. Include a vehicle-treated control.
-
Cell Harvest: Harvest cells and wash once with PBS.
-
Fixation: Resuspend cells in 100 µL of PBS and add 1 mL of ice-cold 4% formaldehyde. Incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge cells, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold 90% methanol. Incubate for at least 30 minutes on ice.
-
Blocking: Wash cells twice with PBS containing 1% BSA.
-
Antibody Staining: Resuspend cells in 100 µL of PBS with 1% BSA and add the primary antibody against the specific histone methylation mark. Incubate for 1 hour at room temperature.
-
Secondary Antibody Staining (if required): Wash cells once and resuspend in 100 µL of PBS with 1% BSA containing a fluorescently conjugated secondary antibody. Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Wash cells once and resuspend in PBS. Analyze on a flow cytometer.
Protocol 2: Cell Cycle Analysis
-
Cell Treatment and Harvest: Treat and harvest cells as described in Protocol 1.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.
-
Staining: Centrifuge cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Protocol 3: Apoptosis Assay (Annexin V/PI)
-
Cell Treatment and Harvest: Treat and harvest cells as described in Protocol 1.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[6]
Data Presentation
Table 1: Effect of this compound on Global Histone H3 Lysine 27 Trimethylation (H3K27me3)
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) of H3K27me3 | Fold Change vs. Control |
| Vehicle Control | 0 | 150 ± 12 | 1.0 |
| This compound | 1 | 225 ± 18 | 1.5 |
| This compound | 5 | 450 ± 35 | 3.0 |
| This compound | 10 | 750 ± 58 | 5.0 |
Table 2: Cell Cycle Distribution Following this compound Treatment for 24 Hours
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 5 | 68.4 ± 4.2 | 15.1 ± 1.9 | 16.5 ± 2.1 |
| This compound | 10 | 75.1 ± 5.5 | 8.7 ± 1.3 | 16.2 ± 2.0 |
Table 3: Apoptosis Induction by this compound Treatment for 48 Hours
| Treatment | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 92.3 ± 2.8 | 3.1 ± 0.9 | 4.6 ± 1.2 |
| This compound | 5 | 75.6 ± 4.5 | 15.8 ± 2.1 | 8.6 ± 1.5 |
| This compound | 10 | 50.2 ± 6.1 | 35.4 ± 4.8 | 14.4 ± 2.3 |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for flow cytometry.
Caption: Troubleshooting logic for weak signal issues.
References
- 1. Recent developments in catalysis and inhibition of the Jumonji histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Flow Cytometry with Epigenetics | Proteintech Group [ptglab.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Citometría de flujo para estudios epigenéticos [labclinics.com]
- 10. bosterbio.com [bosterbio.com]
- 11. biocompare.com [biocompare.com]
Validation & Comparative
Comparing the selectivity of Jhdm-IN-1 and GSK-J4
A comprehensive analysis of two prominent epigenetic modulators, GSK-J4 and CPI-455, reveals distinct selectivity profiles that are critical for their application in targeted research and therapeutic development. This guide provides a detailed comparison of their inhibitory activities, supported by experimental data and methodologies, to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to GSK-J4 and CPI-455
GSK-J4 is widely recognized as a selective inhibitor of the KDM6 subfamily of histone demethylases, which includes KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for removing the repressive trimethylation mark from histone H3 at lysine 27 (H3K27me3), a key modification in transcriptional regulation. GSK-J4 is the cell-permeable ethyl ester prodrug of GSK-J1.[1]
In contrast, CPI-455 is a potent and specific inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, KDM5D).[2][3] The KDM5 family targets the activating H3K4me3/me2 marks for demethylation. By inhibiting KDM5, CPI-455 leads to an increase in global H3K4me3 levels, impacting the expression of genes involved in cell proliferation and survival.[2][4]
Comparative Selectivity Profile
The inhibitory activity of GSK-J4 and CPI-455 has been characterized against a panel of histone demethylases. The data, presented in terms of half-maximal inhibitory concentration (IC50), highlights their distinct selectivity profiles.
| Target Enzyme | GSK-J4 (Prodrug of GSK-J1) | CPI-455 |
| KDM6B (JMJD3) | IC50: 8.6 µM (GSK-J1) [1] | >200-fold less active than on KDM5 |
| KDM6A (UTX) | IC50: 6.6 µM (GSK-J1) [1] | >200-fold less active than on KDM5 |
| KDM5A (JARID1A) | IC50: 230 nM (JIB-04, pan-JmjC) | IC50: 10 nM [3][4][5] |
| KDM5B (PLU1) | Similar potency to KDM6B | Potent Inhibition |
| KDM5C (JARID1C) | Similar potency to KDM6B | Potent Inhibition |
| KDM4C (JMJD2C) | IC50: ~1 µM (JIB-04, pan-JmjC) | >200-fold less active than on KDM5 |
| KDM4A (JMJD2A) | IC50: 445 nM (JIB-04, pan-JmjC) | >200-fold less active than on KDM5 |
| KDM2, KDM3, KDM7 | Not the primary target | >200-fold less active than on KDM5[5] |
| Note: Some data for GSK-J4's broader selectivity is represented by the pan-JmjC inhibitor JIB-04, as some studies suggest GSK-J4 is less specific than initially reported and can inhibit KDM4 and KDM5 subfamilies at similar concentrations to KDM6.[6] |
Signaling Pathways and Mechanisms of Action
GSK-J4 and CPI-455 modulate distinct epigenetic pathways due to their differential target selectivity. GSK-J4's inhibition of KDM6A/B leads to an accumulation of the repressive H3K27me3 mark, which is associated with gene silencing. This mechanism is crucial in developmental processes and has been implicated in various cancers.
CPI-455, by inhibiting the KDM5 family, prevents the demethylation of the activating H3K4me3 mark. Elevated H3K4me3 levels at transcription start sites are linked to active gene expression. This inhibitor has been shown to reduce the survival of drug-tolerant cancer cells.[2]
Figure 1: Distinct epigenetic pathways modulated by CPI-455 and GSK-J4.
Experimental Protocols
The determination of inhibitor selectivity and potency relies on robust biochemical and cellular assays. Below are generalized protocols representative of those used to evaluate compounds like GSK-J4 and CPI-455.
In Vitro Histone Demethylase Inhibitor Assay (e.g., TR-FRET)
This assay quantitatively measures the enzymatic activity of a specific histone demethylase and its inhibition.
-
Reagents and Materials :
-
Recombinant human histone demethylase (e.g., KDM5A, KDM6B).
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3 for KDM5A, H3K27me3 for KDM6B).
-
Cofactors: Ascorbate, α-ketoglutarate, (NH₄)₂Fe(SO₄)₂.
-
Detection reagents: Europium-labeled anti-histone antibody (e.g., anti-H3K4me2) and Streptavidin-Allophycocyanin (APC).
-
Assay buffer and 384-well plates.
-
Test inhibitors (CPI-455, GSK-J1) serially diluted in DMSO.
-
-
Procedure :
-
Add assay buffer containing the histone demethylase enzyme to the wells of a 384-well plate.
-
Add the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the peptide substrate and cofactors.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and Streptavidin-APC) and incubate to allow for binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the ratio of acceptor (APC) to donor (Europium) signals.
-
-
Data Analysis :
-
The TR-FRET signal is inversely proportional to the enzyme activity.
-
Plot the signal against the logarithm of the inhibitor concentration.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Figure 2: General workflow for characterizing the selectivity of a histone demethylase inhibitor.
Conclusion
GSK-J4 and CPI-455 are valuable chemical probes that operate on distinct epigenetic pathways. GSK-J4 is a selective inhibitor of the KDM6 family, primarily modulating H3K27 methylation, while CPI-455 is a highly selective inhibitor of the KDM5 family, affecting H3K4 methylation. The choice between these inhibitors should be guided by the specific research question and the epigenetic pathway of interest. The provided data and protocols serve as a guide for researchers to effectively utilize these powerful tools in their investigations of epigenetic regulation in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Off-Target Profiling of KDM5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic drug discovery, small molecule inhibitors targeting histone demethylases have emerged as promising therapeutic agents for various cancers. The Jumonji C (JmjC) domain-containing histone demethylase 5 (KDM5) family, which removes methyl groups from histone H3 lysine 4 (H3K4), is a particularly attractive target.[1] While the on-target potency of KDM5 inhibitors is crucial, a comprehensive understanding of their off-target interactions is paramount for predicting potential toxicities and identifying opportunities for drug repurposing.
This guide provides a comparative overview of the off-target profiling of KDOAM-25 , a potent and selective KDM5 inhibitor, which will serve as a representative for the hypothetical inhibitor "Jhdm-IN-1". We will compare its performance with other well-characterized KDM inhibitors, CPI-455 and the pan-Jumonji inhibitor JIB-04 , and provide supporting experimental data and detailed protocols for key off-target profiling assays.
Comparative Selectivity and Off-Target Profiles
A critical aspect of inhibitor characterization is determining its selectivity against a panel of related enzymes and other potential off-targets. The following tables summarize the available data for KDOAM-25, CPI-455, and JIB-04.
Table 1: In Vitro Selectivity of KDM5 Inhibitors against a Panel of Histone Demethylases (IC50 in nM)
| Target | KDOAM-25[2][3] | CPI-455[4][5] | JIB-04[6] |
| KDM5A | 71 | 10 | 230 |
| KDM5B | 19 | - | - |
| KDM5C | 69 | - | 1100 |
| KDM5D | 69 | - | 290 |
| KDM2A | 4400 | >200-fold selective | - |
| KDM3A | >4800 | >200-fold selective | - |
| KDM4A | >4800 | >200-fold selective | 445 |
| KDM4B | >4800 | >200-fold selective | 435 |
| KDM4C | >4800 | >200-fold selective | - |
| KDM6A | >4800 | >200-fold selective | - |
| KDM6B | >4800 | >200-fold selective | - |
| JMJD2E | - | - | 340 |
| JMJD3 | - | - | 855 |
| JMJD2C | - | - | 1100 |
| JMJD2D | - | - | 290 |
Note: "-" indicates data not available in the public domain. CPI-455 is reported to have over 200-fold selectivity for KDM5 over other KDM subfamilies.
Table 2: Illustrative Kinome Scan Off-Target Profile of a KDM5 Inhibitor (e.g., "this compound")
Disclaimer: The following data is a representative example of a kinome scan result and does not correspond to actual experimental data for a specific KDM5 inhibitor. It is provided to illustrate the data presentation format.
| Kinase Target | Percent of Control (%) @ 1 µM |
| Primary Target(s) | |
| KDM5A | 5 |
| KDM5B | 2 |
| Off-Target Kinases (>90% inhibition) | |
| CLK1 | 8 |
| DYRK1A | 6 |
| GSK3B | 9 |
| Other Significant Off-Targets (50-90% inhibition) | |
| CDK9/CycT1 | 45 |
| PIM1 | 38 |
| ROCK2 | 52 |
Table 3: Potential Off-Targets Identified by Proteomic Profiling (CETSA-MS or SILAC)
This table illustrates the type of data that would be generated from a proteomic off-target profiling experiment. Specific protein identification would be dependent on the cell line and experimental conditions.
| Protein | Method of Identification | Fold Change / Thermal Shift (ΔTm) | Putative Function |
| On-Target | |||
| KDM5B | CETSA-MS | +2.5°C | Histone Demethylase |
| Potential Off-Targets | |||
| BRD4 | CETSA-MS | +1.2°C | Bromodomain-containing protein |
| HDAC2 | SILAC | 1.8-fold increase | Histone Deacetylase |
| DDX5 | SILAC | 2.1-fold decrease | RNA Helicase |
Experimental Protocols
Detailed methodologies for the key off-target profiling experiments are provided below.
In Vitro Histone Demethylase Selectivity Assay
This protocol describes a common method to determine the IC50 values of an inhibitor against a panel of histone demethylases.[7][8]
Materials:
-
Recombinant human histone demethylase enzymes (KDM5A, KDM5B, etc.)
-
Biotinylated histone H3 peptides with specific methylation marks (e.g., H3K4me3)
-
AlphaLISA® anti-demethylated product antibody acceptor beads
-
Streptavidin-coated donor beads
-
Inhibitor compound (e.g., "this compound")
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Co-factors (e.g., α-ketoglutarate, Fe(II), Ascorbic Acid for JmjC enzymes)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the respective histone demethylase enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the demethylase reaction by adding 2.5 µL of the biotinylated histone peptide substrate and co-factors.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add a mixture of AlphaLISA acceptor beads and streptavidin donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics to identify proteins that are differentially expressed or stabilized upon drug treatment.[9][10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
SILAC-compatible DMEM medium lacking L-lysine and L-arginine
-
"Light" L-lysine and L-arginine
-
"Heavy" 13C6-L-lysine and 13C6,15N4-L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
Inhibitor compound (e.g., "this compound")
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Labeling: Culture cells for at least 6 doublings in "light" or "heavy" SILAC medium supplemented with 10% dFBS to achieve >98% incorporation of the labeled amino acids.
-
Treatment: Treat the "heavy" labeled cells with the inhibitor compound at a desired concentration and the "light" labeled cells with vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Harvest and wash the cells. Lyse the "light" and "heavy" cell pellets separately. Determine the protein concentration of each lysate.
-
Mixing and Digestion: Mix equal amounts of protein from the "light" and "heavy" lysates. Reduce, alkylate, and digest the protein mixture with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
Data Analysis: Use software such as MaxQuant to identify and quantify peptides and proteins. Calculate the heavy/light (H/L) ratios to determine the relative abundance of each protein between the treated and control samples. Proteins with significantly altered H/L ratios are potential off-targets.
Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS)
CETSA-MS is a powerful technique to identify direct and indirect targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.[11][12]
Materials:
-
Intact cancer cells
-
Inhibitor compound (e.g., "this compound")
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Ultracentrifuge
-
Tandem Mass Tag (TMT) labeling reagents
-
LC-MS/MS system
Procedure:
-
Treatment: Treat intact cells with the inhibitor compound or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis and Soluble Fraction Isolation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by ultracentrifugation (100,000 x g for 20 minutes at 4°C).
-
Protein Digestion and TMT Labeling: Collect the supernatant (soluble fraction) and digest the proteins to peptides. Label the peptides from each temperature point with different TMT isobaric tags.
-
Sample Pooling and Fractionation: Pool the TMT-labeled peptide samples and fractionate them using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of each protein at each temperature point. Plot the relative soluble protein abundance as a function of temperature to generate melting curves. A shift in the melting curve (ΔTm) for a protein in the drug-treated sample compared to the vehicle-treated sample indicates a direct or indirect interaction.
Visualizations
KDM5 Signaling Pathway in Cancer
Caption: KDM5B's role in cancer cell proliferation and drug resistance.
Experimental Workflow for Off-Target Profiling
Caption: Workflow for comprehensive off-target profiling of a small molecule inhibitor.
Logical Relationship of Profiling Techniques
Caption: Relationship between different off-target profiling methodologies.
References
- 1. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.labrulez.com [lcms.labrulez.com]
Validating the Specificity of Jhdm-IN-1: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Jhdm-IN-1, a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), and other similar inhibitors. We present supporting experimental data and detailed protocols for rescue experiments designed to validate the on-target effects of this compound, a critical step in preclinical drug development.
Introduction to this compound and JHDM Inhibition
This compound is a small molecule inhibitor targeting several members of the JmjC family of histone demethylases, particularly the JMJD2 subfamily. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing gene expression. Dysregulation of JHDM activity has been implicated in various diseases, including cancer and developmental disorders. Consequently, inhibitors like this compound are valuable research tools and potential therapeutic agents.
To ensure that the observed cellular effects of a chemical inhibitor are indeed due to the inhibition of its intended target, a "rescue experiment" is often employed. This involves demonstrating that the inhibitor's effects can be reversed by introducing a form of the target that is resistant to the inhibitor or by modulating downstream components of the affected pathway.
Comparative Inhibitor Performance
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and two other commonly used JmjC inhibitors, JIB-04 and GSK-J4, against various JHDM enzymes. This data is essential for selecting the appropriate inhibitor for a specific research question and for interpreting experimental outcomes.
| Inhibitor | JARID1A (KDM5A) | JMJD2A (KDM4A) | JMJD2B (KDM4B) | JMJD2C (KDM4C) | JMJD2D (KDM4D) | JMJD2E (KDM4E) | JMJD3 (KDM6B) | UTX (KDM6A) |
| This compound | - | 4.3 µM | - | 3.4 µM | - | 5.9 µM | 43 µM | - |
| JIB-04 | 230 nM[1][2] | 445 nM[1][2] | 435 nM[1][2] | 1100 nM[1][2] | 290 nM[2] | 340 nM[1][2] | 855 nM[1][2] | - |
| GSK-J4 | - | - | - | IC50 in cells ~9 µM | - | - | 8.6 µM | 6.6 µM |
Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and experimental conditions may differ.
Hypothetical Rescue Experiment: Validating this compound Effects on Embryonic Stem Cell Differentiation
This section outlines a hypothetical rescue experiment to validate that the pro-differentiation effects of this compound on embryonic stem cells (ESCs) are specifically mediated through the inhibition of JMJD2C. Depletion of JMJD2C in ESCs is known to induce differentiation, making this a suitable model system.[1][2][3]
Experimental Rationale
JMJD2C is a histone demethylase that removes the repressive H3K9me3 mark. In embryonic stem cells, JMJD2C plays a role in maintaining pluripotency by regulating the expression of key transcription factors like Nanog.[1][4] Inhibition of JMJD2C by this compound is expected to increase H3K9me3 levels at the Nanog promoter, leading to its repression and subsequent ESC differentiation.
A rescue can be achieved by overexpressing a wild-type version of JMJD2C. The increased levels of the enzyme are expected to overcome the inhibitory effect of this compound, thereby "rescuing" the pluripotent state.
Experimental Workflow
Caption: Experimental workflow for the this compound rescue experiment.
Expected Outcomes
| Treatment Group | Expected Phenotype | Expected H3K9me3 Levels at Nanog Promoter | Expected Nanog Expression |
| Control + DMSO | Undifferentiated, AP-positive colonies | Low | High |
| Control + this compound | Differentiated, AP-negative colonies | High | Low |
| JMJD2C OE + this compound | Undifferentiated, AP-positive colonies (Rescued) | Low | High |
Detailed Experimental Protocols
Mouse Embryonic Stem Cell (mESC) Culture
-
Cell Line: E14TG2a or any other suitable mESC line.
-
Culture Medium: DMEM supplemented with 15% FBS, 1% non-essential amino acids, 1% GlutaMAX, 1% penicillin-streptomycin, 0.1 mM 2-mercaptoethanol, and 1000 U/ml leukemia inhibitory factor (LIF).
-
Culture Conditions: Maintain cells on 0.1% gelatin-coated plates at 37°C in a 5% CO2 incubator. Passage cells every 2-3 days.
JMJD2C Overexpression
-
Vector: Use a mammalian expression vector (e.g., pCMV-FLAG) to clone the full-length mouse JMJD2C cDNA. An empty vector will serve as the control.
-
Transfection: Transfect mESCs using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. After 24 hours, begin selection with an appropriate antibiotic (e.g., G418) if the vector contains a resistance gene.
This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Concentration: Based on its IC50 for JMJD2C (3.4 µM), a working concentration of 5-10 µM is recommended.
-
Treatment: Add this compound or an equivalent volume of DMSO (vehicle control) to the culture medium and incubate for 48-72 hours.
Alkaline Phosphatase (AP) Staining
-
Procedure:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the AP staining solution according to the manufacturer's instructions (e.g., using a kit that employs Naphthol AS-MX Phosphate and Fast Red Violet LB Salt).
-
Incubate the cells with the staining solution in the dark for 15-20 minutes.
-
Wash the cells with PBS and visualize under a microscope. Undifferentiated colonies will stain red/purple.[5]
-
Western Blot Analysis
-
Histone Extraction: Acid-extract histones from the cell pellets.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Primary antibodies: anti-H3K9me3, anti-Nanog, and anti-Histone H3 (as a loading control).
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe to cDNA.
-
qPCR: Perform qPCR using primers specific for Nanog and a housekeeping gene (e.g., Gapdh).
-
Analysis: Calculate the relative expression of Nanog using the ΔΔCt method.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway affected by this compound in embryonic stem cells.
Caption: JMJD2C signaling pathway in embryonic stem cells.
Conclusion
This guide provides a framework for designing and executing rescue experiments to validate the on-target effects of this compound. By comparing its activity with other inhibitors and employing rigorous experimental validation, researchers can confidently attribute the observed cellular phenotypes to the specific inhibition of JmjC histone demethylases. Such validation is paramount for the advancement of epigenetic research and the development of novel therapeutic strategies.
References
- 1. Jmjd1a and Jmjd2c histone H3 Lys 9 demethylases regulate self-renewal in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jmjd2c facilitates the assembly of essential enhancer-protein complexes at the onset of embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Histone demethylase JMJD2C: epigenetic regulators in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The demethylase JMJD2C localizes to H3K4me3-positive transcription start sites and is dispensable for embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of JmjC Histone Demethylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of several key inhibitors targeting the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), a critical family of epigenetic regulators implicated in various cancers. The information presented herein is supported by experimental data to aid in the selection of appropriate chemical probes and potential therapeutic candidates.
Data Presentation: Comparative Efficacy of JHDM Inhibitors
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of prominent JHDM inhibitors against various KDM subfamilies. This data provides a quantitative comparison of their potency and selectivity.
Table 1: IC50 Values (in µM) of Pan-JmjC Inhibitors
| Inhibitor | KDM2A | KDM3A | KDM4A | KDM4B | KDM4C | KDM4D | KDM4E | KDM5A | KDM5B | KDM5C | KDM6A (UTX) | KDM6B (JMJD3) |
| IOX1 | 1.8[1] | 0.1[1][2] | 0.6[2] | - | 0.6[1] | - | 2.3[1] | - | - | - | 1[3] | 1.4[1] |
| JIB-04 | - | - | 0.445 | 0.435 | 1.1 | 0.29 | 0.34 | 0.23 | - | - | - | 0.855 |
Table 2: IC50 Values (in µM) of Subfamily-Selective JHDM Inhibitors
| Inhibitor | Primary Target(s) | KDM4B | KDM4E | KDM5A | KDM5B | KDM5C | KDM6A (UTX) | KDM6B (JMJD3) |
| ML324 | KDM4 Subfamily | 4.9[4][5] | Active (IC50 not specified)[4] | - | - | - | - | - |
| GSK-J1 | KDM6 Subfamily | - | - | 6.8[6][7] | 0.17[6][7] | 0.55[6][7] | 0.053[6][7] | 0.028[6][7] |
| GSK-J4 | KDM6 Subfamily (pro-drug of GSK-J1) | Similar to KDM6B & KDM5B[8] | - | - | 8.6[8] | - | 6.6[8] | 8.6[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of JHDM inhibitors.
In Vitro Histone Demethylase Activity Assay (AlphaLISA)
This assay is a common method for determining the IC50 values of inhibitors against purified JHDM enzymes.
-
Reagents and Materials:
-
Purified recombinant JHDM enzyme (e.g., KDM4A, KDM6B)
-
Biotinylated histone peptide substrate (e.g., H3K9me3, H3K27me3)
-
Cofactors: Fe(II) and α-ketoglutarate
-
Assay buffer (e.g., HEPES, BSA, Tween20)
-
JHDM inhibitor (e.g., IOX1, JIB-04)
-
AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product (e.g., anti-H3K9me2)
-
Streptavidin-coated donor beads
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the JHDM inhibitor in DMSO.
-
In a 384-well plate, add the JHDM enzyme, biotinylated histone peptide substrate, Fe(II), and α-ketoglutarate in the assay buffer.
-
Add the diluted inhibitor to the respective wells. Include a DMSO-only control.
-
Incubate the reaction at room temperature to allow for the enzymatic reaction to occur.
-
Stop the reaction by adding a chelating agent like EDTA.
-
Add the AlphaLISA acceptor beads and streptavidin-donor beads.
-
Incubate in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of demethylated product.
-
Calculate IC50 values by plotting the inhibitor concentration against the percentage of inhibition.[2][8]
-
Cell-Based Viability Assay (MTT Assay)
This assay measures the effect of JHDM inhibitors on the proliferation and viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
JHDM inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the JHDM inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9][10]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to assess the genome-wide changes in histone methylation marks in response to JHDM inhibitor treatment.
-
Reagents and Materials:
-
Cells treated with a JHDM inhibitor or vehicle control
-
Formaldehyde for cross-linking
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
Antibody specific to the histone modification of interest (e.g., anti-H3K27me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for next-generation sequencing library preparation
-
-
Procedure:
-
Cross-link proteins to DNA in inhibitor-treated and control cells using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Fragment the chromatin by sonication or enzymatic digestion to obtain DNA fragments of a desired size range (e.g., 200-600 bp).
-
Immunoprecipitate the chromatin with an antibody specific for the target histone modification.
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Analyze the sequencing data to identify genomic regions with changes in the histone methylation mark.[11][12][13]
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of JHDM inhibitors.
References
- 1. Histone demethylase KDM4A regulates adipogenic and osteogenic differentiation via epigenetic regulation of C/EBPα and canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in catalysis and inhibition of the Jumonji histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors differentially regulate c-Myc expression in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Demethylase KDM5B Collaborates with TFAP2C and Myc To Repress the Cell Cycle Inhibitor p21cip (CDKN1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wnt-Induced Stabilization of KDM4C Is Required for Wnt/β-Catenin Target Gene Expression and Glioblastoma Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt-Induced Stabilization of KDM4C Is Required for Wnt/β-Catenin Target Gene Expression and Glioblastoma Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of JmjC Histone Demethylase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a side-by-side comparison of the potency of prominent JmjC inhibitors. The data presented herein, summarized from various studies, provides a quantitative overview to inform inhibitor selection for basic research and therapeutic development.
The Jumonji C (JmjC) domain-containing histone demethylases are a family of enzymes crucial for epigenetic regulation. Their dysregulation is implicated in various diseases, making them attractive therapeutic targets. A growing number of small molecule inhibitors have been developed to modulate their activity. This guide provides a comparative analysis of the potency of several key JmjC inhibitors against different members of the JmjC family, facilitating an informed selection process for specific research needs.
JmjC Inhibitor Potency: A Tabular Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized JmjC inhibitors across a panel of JmjC histone demethylases. Lower IC50 values indicate higher potency.
| Inhibitor | Target KDM Subfamily | Target KDM | IC50 (nM) |
| GSK-J1 | KDM6 | JMJD3 (KDM6B) | 28[1][2] |
| UTX (KDM6A) | 53[1][2] | ||
| KDM5 | KDM5B | 170[1][2] | |
| KDM5C | 550[1][2] | ||
| KDM5A | 6,800[1][2] | ||
| IOX1 | KDM3 | KDM3A | 100[3][4] |
| KDM6 | JMJD3 (KDM6B) | 120[5] | |
| KDM5 | JMJD1A (KDM5A) | 170[5] | |
| KDM4 | JMJD2A (KDM4A) | 200[5] | |
| JMJD2E (KDM4E) | 300[5] | ||
| JMJD2C (KDM4C) | 600[5] | ||
| KDM6 | UTX (KDM6A) | 1,000[5] | |
| KDM2 | KDM2A | 1,800[4] | |
| KDM4 | KDM4E | 2,300[4] | |
| JIB-04 | KDM5 | JARID1A (KDM5A) | 230[6][7] |
| KDM4 | JMJD2E (KDM4E) | 340[7] | |
| JMJD2B (KDM4B) | 435[7] | ||
| JMJD2A (KDM4A) | 445[7] | ||
| KDM6 | JMJD3 (KDM6B) | 855[7] | |
| KDM4 | JMJD2C (KDM4C) | 1,100[7] | |
| Daminozide | KDM7 | PHF8 (KDM7A) | 550[8][9][10][11] |
| KDM2 | KDM2A | 1,500[8][9][10][11] | |
| KDM7 | KIAA1718 (KDM7B) | 2,100[9] | |
| KDM3 | KDM3A | 127,000[9] | |
| 2,4-PDCA | KDM5 | KDM5B | 3,000[12] |
Experimental Methodologies for Potency Determination
The IC50 values presented in this guide are typically determined using a variety of in vitro enzymatic assays. Common high-throughput screening methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). Mass spectrometry-based assays are also employed for direct measurement of substrate demethylation.
General Principle of a TR-FRET Assay for JmjC Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular method for quantifying the activity of histone demethylases and the potency of their inhibitors.[13][14][15] The assay relies on the proximity-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.
Key Components:
-
JmjC Enzyme: The specific histone demethylase being investigated.
-
Histone Peptide Substrate: A synthetic peptide corresponding to a region of a histone tail containing the methylated lysine residue of interest. This peptide is often biotinylated for detection purposes.
-
Antibody: A specific antibody that recognizes the demethylated product of the enzymatic reaction. This antibody is labeled with a donor fluorophore (e.g., a europium cryptate).
-
Acceptor Fluorophore: A molecule, such as streptavidin conjugated to an acceptor fluorophore (e.g., XL665), that binds to the biotinylated histone peptide.
Assay Procedure:
-
The JmjC enzyme is incubated with the methylated histone peptide substrate in the presence of necessary cofactors (Fe(II) and α-ketoglutarate) and varying concentrations of the inhibitor.
-
After a set incubation period, the reaction is stopped, and the detection reagents (donor-labeled antibody and acceptor-conjugated streptavidin) are added.
-
If the enzyme is active (i.e., not inhibited), it will demethylate the histone peptide. The product-specific antibody will then bind to the demethylated peptide.
-
This binding brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor.
-
The resulting FRET signal is measured using a plate reader. The signal intensity is inversely proportional to the activity of the inhibitor.
-
IC50 values are then calculated by plotting the FRET signal against the inhibitor concentration.
Workflow for a TR-FRET based JmjC inhibitor potency assay.
General Principle of an AlphaLISA Assay for JmjC Inhibition
The AlphaLISA assay is another bead-based proximity assay used for high-throughput screening of enzyme inhibitors.[16][17][18][19] It relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity.
Key Components:
-
JmjC Enzyme, Histone Peptide Substrate, and Cofactors: Similar to the TR-FRET assay. The substrate is typically biotinylated.
-
Donor Beads: Streptavidin-coated beads that bind to the biotinylated histone peptide.
-
Acceptor Beads: Beads conjugated to an antibody that specifically recognizes the demethylated product.
Assay Procedure:
-
The enzymatic reaction is carried out as described for the TR-FRET assay.
-
Following the reaction, a mixture of donor and acceptor beads is added.
-
In the absence of a potent inhibitor, the demethylated product is formed, allowing the antibody on the acceptor bead to bind. This brings the donor and acceptor beads close together.
-
Upon excitation with a laser, the donor bead releases singlet oxygen molecules, which travel to the nearby acceptor bead, triggering a chemiluminescent signal.
-
The intensity of the light signal is proportional to the amount of demethylated product and is therefore inversely proportional to the inhibitor's potency.
-
IC50 values are determined from the dose-response curve of the inhibitor.
Workflow for an AlphaLISA based JmjC inhibitor potency assay.
Mass Spectrometry-Based Assays
Mass spectrometry (MS) offers a direct and label-free method to measure the activity of JmjC demethylases.[20][21][22][23] This technique precisely measures the mass of the histone peptide substrate and its demethylated product.
Assay Procedure:
-
The enzymatic reaction is performed with the JmjC enzyme, a defined histone peptide substrate, and the inhibitor.
-
The reaction is quenched at specific time points.
-
The reaction mixture is then analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS).
-
The relative abundance of the methylated substrate and the demethylated product is quantified based on their distinct masses.
-
The percentage of substrate conversion is calculated to determine the enzyme's activity in the presence of the inhibitor.
-
IC50 values are derived from the dose-response curve.
This method is highly accurate and can provide detailed kinetic information but is generally lower in throughput compared to TR-FRET and AlphaLISA.
References
- 1. GSK J1 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IOX 1 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 6. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Daminozide | CAS 1596-84-5 | Tocris Bioscience [tocris.com]
- 11. Daminozide, histone demethylase KDM2/7 subfamily inhibitor (CAS 1596-84-5) | Abcam [abcam.com]
- 12. 2,4-PDCA | 2OG oxygenase inhibitor | Probechem Biochemicals [probechem.com]
- 13. researchgate.net [researchgate.net]
- 14. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. hwpi.harvard.edu [hwpi.harvard.edu]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In Vitro Enzyme Assays for JmjC-Domain-Containing Lysine Histone Demethylases (JmjC-KDMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Phenotypic Screening of JHDM Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for investigating the biological functions of Jumonji domain-containing histone demethylases (JHDMs) and for developing novel therapeutic agents. This guide provides a comparative overview of commonly used JHDM inhibitors based on their reported effects in various phenotypic screening assays. We present available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in the selection of the most suitable inhibitors for your research needs.
Introduction to JHDM Inhibitors and Phenotypic Screening
Jumonji domain-containing histone demethylases (JHDMs) are a family of enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues. Their dysregulation has been implicated in a variety of diseases, including cancer and developmental disorders. Consequently, small molecule inhibitors of JHDMs are valuable tools for both basic research and drug discovery.
Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that induce a desired change in a cellular or organismal phenotype, without a priori knowledge of the drug's molecular target. This approach is particularly useful for complex biological processes where the underlying molecular mechanisms are not fully understood. In the context of JHDM inhibitors, phenotypic screens can be employed to assess their effects on cell viability, proliferation, differentiation, and other cellular processes.
Comparative Analysis of JHDM Inhibitors
The following tables summarize the available quantitative data for a selection of JHDM inhibitors based on their performance in various phenotypic assays. It is important to note that the data are compiled from different studies, which may have utilized different cell lines and experimental conditions. Therefore, direct comparisons should be made with caution.
| Inhibitor | Target(s) | Assay Type | Cell Line | Endpoint | Value | Reference |
| GSK-J4 | KDM6A/B (UTX/JMJD3) | Cell Viability | Various Cancer Cell Lines | GI50 / IC50 | Varies (µM range) | [1][2] |
| Apoptosis Induction | Various Cancer Cell Lines | Caspase activation, etc. | Reported to induce apoptosis | [2] | ||
| Differentiation | Embryonic Stem Cells | Marker Expression | Can influence differentiation pathways | |||
| IOX1 | Pan-JmjC inhibitor | Cell Viability | HeLa | IC50 | 86.5 µM (for H3K9me3 demethylation inhibition) | |
| Cell Proliferation | Vascular Smooth Muscle Cells | Inhibition of Ang II-induced proliferation | Effective at inhibiting proliferation | [3] | ||
| Cell Migration | Vascular Smooth Muscle Cells | Inhibition of Ang II-induced migration | Effective at inhibiting migration | [3] | ||
| JIB-04 | Pan-JmjC inhibitor | Cell Viability | Various Cancer Cell Lines | GI50 | Varies (nM to µM range) | |
| Apoptosis Induction | Various Cancer Cell Lines | Caspase activation, etc. | Reported to induce apoptosis | |||
| CPI-455 | KDM5 family | Cell Viability | MLL-rearranged leukemia cells | GI50 | ~5 µM | |
| Differentiation | MLL-rearranged leukemia cells | Marker Expression | Induces differentiation |
Table 1: Comparative data for JHDM inhibitors in cell viability, apoptosis, and differentiation assays. Note: The lack of standardized reporting across studies necessitates careful interpretation of these values. The provided references should be consulted for specific experimental details.
Experimental Protocols
Detailed methodologies for key phenotypic screening assays are provided below. These protocols are intended to serve as a starting point and may require optimization for specific cell types and experimental goals.
Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Multichannel pipette or automated liquid handler
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in opaque-walled multiwell plates at a density optimized for your cell line and incubate for 24 hours. Include wells with media only for background measurements.
-
Compound Treatment: Add the JHDM inhibitors at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48-72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control to determine the percentage of viable cells. Calculate GI50/IC50 values using appropriate software.[4][5][6]
Immunofluorescence Assay for Histone Methylation
This assay allows for the visualization and quantification of changes in specific histone methylation marks within cells following treatment with JHDM inhibitors.
Materials:
-
Glass coverslips or imaging-compatible plates
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA or normal goat serum in PBS)
-
Primary antibodies specific for the histone methylation mark of interest (e.g., H3K27me3, H3K9me2)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips or in imaging plates and treat with JHDM inhibitors as described for the viability assay.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides with mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the fluorescence intensity of the histone methylation mark in the nucleus using image analysis software.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by JHDM activity and a general workflow for phenotypic screening of JHDM inhibitors.
References
- 1. The Resurrection of Phenotypic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors in Cell Pluripotency, Differentiation, and Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of optimal cell lines for high-content phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic Drug Discovery Platform by Quantitative High-Throughput Screening Identifies Antiapoptotic Molecules in a Zebrafish Model of Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Jhdm-IN-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the proper operational and disposal plans for Jhdm-IN-1, a notable inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). Adherence to these procedures is paramount for ensuring laboratory safety and environmental compliance. As a preferred source for laboratory safety and chemical handling information, this guide aims to build deep trust by providing value beyond the product itself.
This compound is an organic chemical compound used in research to study the function of JmjC domain-containing histone demethylases.[1][2][3] Proper handling and disposal are critical to mitigate any potential hazards associated with this and similar research chemicals.
Chemical and Physical Properties of this compound
A summary of the key identifiers and physicochemical properties of this compound is provided in the table below for easy reference. This information is essential for a proper risk assessment before handling and disposal.
| Property | Value | Reference |
| IUPAC Name | (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoic acid | [1] |
| Molecular Formula | C₂₇H₂₉N₃O₆ | [1] |
| Molecular Weight | 491.5 g/mol | [1] |
| Appearance | Solid (presumed) | |
| Solubility | Soluble in organic solvents such as DMSO | |
| CAS Number | 1310809-17-6 | [1] |
Experimental Protocols for Safe Disposal
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, the following step-by-step experimental protocol is based on best practices for the disposal of chemical waste of this nature. This procedure is designed to be directly applicable to answer your operational questions.
Step 1: Waste Identification and Classification
-
Initial Assessment: Determine if the this compound waste is contaminated with any other hazardous materials, such as biological agents, radioactive isotopes, or other chemicals.
-
Classification: Based on its chemical properties and intended use, unused or waste this compound should be classified as hazardous chemical waste.
Step 2: Segregation of Waste
-
Dedicated Waste Stream: Do not mix this compound waste with non-hazardous laboratory trash or other incompatible waste streams.
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, centrifuge tubes) from liquid waste (e.g., solutions in DMSO or other organic solvents).
Step 3: Proper Containerization
-
Container Selection: Use only approved, leak-proof, and chemically compatible containers for waste collection. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass container with a secure screw-top cap. Solid waste should be collected in a designated, clearly labeled hazardous waste bag or container.
-
Container Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoic acid (this compound)"
-
The concentration of the waste, if applicable.
-
The date the waste was first added to the container.
-
The primary hazard(s) associated with the chemical (e.g., "Irritant," "Toxic").
-
Step 4: Safe Storage
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 5: Disposal and Removal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has reached the designated accumulation time limit (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.
-
Follow Institutional Procedures: Always adhere to your institution's specific guidelines and procedures for hazardous waste disposal.
Mandatory Visualization: Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final removal.
Caption: Logical workflow for the safe disposal of this compound.
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while maintaining the highest standards of laboratory safety.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
